N-Cbz-2-amino-1,3-propanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLPPMZRYNQWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442111 | |
| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71811-26-2 | |
| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-Cbz-2-amino-1,3-propanediol from Serinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of N-Cbz-2-amino-1,3-propanediol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available amino alcohol, serinol (2-amino-1,3-propanediol). The core of this process involves the protection of the primary amine functionality of serinol with a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the nucleophilic and basic amino group.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the amino group of serinol on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct generated, driving the reaction to completion. The benzyloxycarbonyl group is a key protecting group for amines as it forms a stable carbamate linkage that can be readily cleaved under specific conditions, such as catalytic hydrogenolysis, which are generally mild and do not affect other functional groups.[1][2]
Experimental Protocol
A common and effective method for the N-benzyloxycarbonylation of amines is the Schotten-Baumann reaction, which is performed in a biphasic system with an aqueous base.[2] While a specific protocol for serinol is not widely published in extensive detail, a general procedure adapted for this substrate is presented below, based on established methods for similar amino alcohols.
Materials:
-
Serinol (2-amino-1,3-propanediol)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve serinol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution with stirring.
-
Slowly add benzyl chloroformate (1.1 - 1.5 eq) dropwise to the cooled solution, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, continuing to stir overnight (monitoring by TLC is recommended).[2]
-
Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the resulting residue by silica gel column chromatography to yield this compound as a white powder.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [4] |
| Molecular Weight | 225.2 g/mol | [4] |
| CAS Number | 71811-26-2 | [4][5] |
| Purity | ≥ 97% | [4] |
| Typical Yield | ~90% (based on similar Cbz protections) | [3] |
| Storage | Room temperature | [4] |
Note: The typical yield is an estimation based on similar reactions and may vary depending on the specific experimental conditions and scale.
Mandatory Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the key stages in the synthesis.
References
N-Cbz-2-amino-1,3-propanediol physical and chemical properties
An In-depth Technical Guide to N-Cbz-2-amino-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.
Introduction
This compound, also known by its IUPAC name benzyl N-(1,3-dihydroxypropan-2-yl)carbamate, is a carbamate-protected derivative of serinol (2-amino-1,3-propanediol). The introduction of the carboxybenzyl (Cbz) protecting group on the amino moiety allows for selective reactions at the two primary hydroxyl groups, making it a valuable chiral building block and intermediate in synthetic organic chemistry. Its structural similarity to the amino acid serine lends it utility in the synthesis of peptide mimics, enzyme inhibitors, and other complex molecular architectures relevant to drug discovery.
Chemical Structure and Identifiers
The molecule consists of a central 2-aminopropanediol core where the amino group is protected by a carboxybenzyl group.
| Identifier | Value |
| IUPAC Name | benzyl N-(1,3-dihydroxypropan-2-yl)carbamate[1] |
| Synonyms | This compound, Z-Ser-OL[1] |
| CAS Number | 71811-26-2[1][2] |
| Molecular Formula | C₁₁H₁₅NO₄[1][2] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)CO |
| InChI Key | QHLPPMZRYNQWML-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 225.24 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Generic supplier data |
| Melting Point | 84-86 °C | Generic supplier data |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
| Storage | Store at room temperature in a dry, well-ventilated place.[2] | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopy | Key Data / Peaks |
| ¹H NMR | Expected signals include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), a multiplet for the central CH (~3.8 ppm), multiplets for the diastereotopic CH₂OH protons (~3.6-3.7 ppm), and a broad signal for the NH and OH protons. |
| ¹³C NMR | Expected signals include aromatic carbons (~127-136 ppm), the carbamate carbonyl (~157 ppm), the benzylic carbon (~67 ppm), the central CH carbon (~55 ppm), and the CH₂OH carbons (~63 ppm).[3] |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch from the carbamate group (~1690 cm⁻¹). |
| Mass Spectrometry | The exact mass is 225.1001 Da.[1] Expected fragments would correspond to the loss of water, the benzyl group, and other characteristic fragments. |
Experimental Protocols
Synthesis of this compound from Serinol
This protocol describes a standard procedure for the N-protection of 2-amino-1,3-propanediol (serinol) using benzyl chloroformate.
Workflow Diagram:
Caption: Synthetic workflow for N-Cbz protection of Serinol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1,3-propanediol (1.0 eq.) and sodium bicarbonate (2.2 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reagent: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for an additional hour after the addition is complete. Then, remove the ice bath and let the reaction stir at room temperature overnight (approx. 16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Logical Relationships in Application
This compound serves as a key intermediate. The Cbz group protects the amine, allowing for selective modification of the hydroxyl groups. Subsequent deprotection reveals the free amine for further functionalization.
Caption: Synthetic utility of this compound.
This diagram illustrates the primary synthetic route where the hydroxyl groups are modified first, followed by the removal of the Cbz protecting group. This strategy is fundamental in multi-step syntheses where controlling the reactivity of different functional groups is paramount.
References
An In-depth Technical Guide to Benzyl (1,3-dihydroxypropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1,3-dihydroxypropan-2-yl)carbamate, commonly known in literature and commercial sources as N-Cbz-2-amino-1,3-propanediol or N-Cbz-serinol, is a carbamate-protected derivative of 2-amino-1,3-propanediol (serinol). The introduction of the carboxybenzyl (Cbz or Z) protecting group on the amino moiety of serinol allows for selective reactions at other functional groups and is a key strategy in the synthesis of more complex molecules. Serinol and its derivatives are important building blocks in medicinal chemistry, finding applications in the synthesis of a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and known context of benzyl (1,3-dihydroxypropan-2-yl)carbamate.
Chemical Properties and Data
The systematic IUPAC name for this compound is benzyl N-(1,3-dihydroxypropan-2-yl)carbamate .[2] It is a derivative of serinol where the amino group is protected by a benzyloxycarbonyl group. This protection renders the nitrogen atom less nucleophilic, allowing for chemical modifications at the hydroxyl groups.
Table 1: Physicochemical Properties of Benzyl (1,3-dihydroxypropan-2-yl)carbamate
| Property | Value | Source |
| CAS Number | 71811-26-2 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₄ | [2][3] |
| Molecular Weight | 225.24 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥97% (commercial sources) | [3] |
| Storage | Room temperature, sealed in a dry environment | [3] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details | Source |
| ¹³C NMR | Spectral data available through SpectraBase. | [2] |
| GC-MS | Mass spectrometry data available through SpectraBase. | [2] |
Note: While databases indicate the availability of spectral data, specific peak assignments and spectra are not publicly detailed in the reviewed literature.
Experimental Protocols
Protocol: Synthesis of Benzyl (1,3-dihydroxypropan-2-yl)carbamate
1. Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane (or a similar inert solvent)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2. Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 equivalent) in a mixture of water and dioxane.
-
Basification: Cool the solution in an ice bath (0-5 °C) and add sodium carbonate (2.0-2.5 equivalents) portion-wise with stirring until fully dissolved.
-
Addition of Protecting Group: While maintaining the temperature between 0 and 5 °C, add benzyl chloroformate (1.0-1.2 equivalents) dropwise to the vigorously stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
dot
Caption: Synthesis workflow for benzyl (1,3-dihydroxypropan-2-yl)carbamate.
Biological Activity and Role in Drug Development
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of benzyl (1,3-dihydroxypropan-2-yl)carbamate. While its parent molecule, serinol, and its derivatives are involved in the biosynthesis of phospholipids and sphingolipids, which are crucial for cellular signaling, specific studies on the Cbz-protected form are not found.[1]
The primary role of this compound in a research and drug development context is likely as a chiral building block or intermediate in the synthesis of more complex molecules. The Cbz group is a well-established protecting group in peptide synthesis and organic chemistry, valued for its stability under various reaction conditions and its relatively straightforward removal by catalytic hydrogenation.
Therefore, it is plausible that benzyl (1,3-dihydroxypropan-2-yl)carbamate is synthesized to:
-
Serve as a precursor for compounds where the hydroxyl groups are to be modified while the amine remains protected.
-
Be incorporated into larger molecules where the serinol backbone provides a specific stereochemical and functional scaffold.
Without specific biological data, no signaling pathways involving this compound can be definitively described. However, based on the known roles of carbamates and serinol derivatives in other contexts, one could hypothesize potential, yet unproven, areas of investigation.
dot
Caption: Logical workflow for the use of the target compound as a synthetic intermediate.
Conclusion
Benzyl (1,3-dihydroxypropan-2-yl)carbamate is a chemically important, Cbz-protected derivative of serinol. Its IUPAC name is well-defined, and its synthesis can be achieved through standard organic chemistry protocols. While there is a significant gap in the literature regarding its specific biological activities and direct applications in drug development, its role as a versatile synthetic intermediate is clear. For researchers and scientists, this compound represents a valuable building block for the construction of more complex and potentially bioactive molecules. Further investigation into the biological effects of this specific compound could be a fruitful area of research.
References
An In-depth Technical Guide to N-Cbz-2-amino-1,3-propanediol: A Key Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-2-amino-1,3-propanediol, also known as Cbz-serinol, is a chiral building block of significant interest in medicinal chemistry and drug development. Its versatile structure, featuring a carbamate-protected amine and two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including chiral auxiliaries, oxazolidinones, and components of sophisticated drug candidates like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental data and protocols relevant to researchers in the field.
Core Compound Information
Chemical Identity
| Property | Value |
| CAS Number | 71811-26-2[1][2] |
| IUPAC Name | benzyl N-(1,3-dihydroxypropan-2-yl)carbamate[1] |
| Molecular Formula | C₁₁H₁₅NO₄[1][2] |
| Molecular Weight | 225.24 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)CO |
| InChI Key | QHLPPMZRYNQWML-UHFFFAOYSA-N[1] |
Synonyms: Z-Ser-OL, Cbz-serinol, Benzyl (1,3-dihydroxypropan-2-yl)carbamate, N-Benzyloxycarbonyl-2-amino-1,3-propanediol[1]
Physicochemical Properties
| Property | Value (for 2-amino-1,3-propanediol) |
| Melting Point | 52-56 °C |
| Boiling Point | 115-116 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-1,3-propanediol (serinol) using benzyl chloroformate (Cbz-Cl) under basic conditions. This standard procedure for amine protection is widely used in peptide synthesis and organic chemistry.
Experimental Protocol: Cbz Protection of 2-amino-1,3-propanediol
Materials:
-
2-amino-1,3-propanediol (Serinol)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-1,3-propanediol (1.0 eq) in a mixture of dioxane and water.
-
Add sodium carbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform a work-up by adding water and extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.
Applications in Drug Development
This compound serves as a critical starting material and intermediate in several areas of drug discovery and development.
Chiral Auxiliaries in Asymmetric Synthesis
The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be removed and often recovered. Oxazolidinones derived from Cbz-serinol are a common class of chiral auxiliaries used in asymmetric aldol reactions and alkylations.
Experimental Workflow: Asymmetric Aldol Reaction using a Cbz-serinol-derived Chiral Auxiliary
Caption: Workflow for an asymmetric aldol reaction using a chiral oxazolidinone derived from Cbz-serinol.
Synthesis of Oxazolidinones
Oxazolidinones are a class of heterocyclic compounds with significant antibacterial activity. This compound can be a precursor to 4-(hydroxymethyl)oxazolidin-2-one, a key intermediate in the synthesis of various oxazolidinone antibiotics.
Experimental Protocol: Synthesis of 4-(hydroxymethyl)oxazolidin-2-one from this compound
-
Deprotection: The Cbz group is first removed from this compound via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield 2-amino-1,3-propanediol.
-
Cyclization: The resulting amino alcohol is then cyclized using a carbonylating agent such as diethyl carbonate, phosgene, or a phosgene equivalent (e.g., carbonyldiimidazole) to form the oxazolidinone ring. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an attractive building block for the synthesis of PROTAC linkers due to its two hydroxyl groups, which can be further functionalized, and the protected amine, which allows for controlled, sequential reactions.
Synthetic Workflow: Incorporation of Cbz-serinol into a PROTAC Linker
Caption: A generalized synthetic workflow illustrating the use of Cbz-serinol as a linker component in PROTAC synthesis.
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Benzyl CH₂ | ~5.1 | Singlet |
| NH | Variable (broad singlet) | Broad Singlet |
| CH (on C2) | ~3.6-3.8 | Multiplet |
| CH₂OH (on C1 and C3) | ~3.5-3.7 | Multiplet |
| OH | Variable (broad singlet) | Broad Singlet |
Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C=O (carbamate) | ~156-158 |
| Aromatic (C₆H₅) | ~127-137 |
| Benzyl CH₂ | ~66-68 |
| CH₂OH (C1 and C3) | ~62-64 |
| CH (C2) | ~54-56 |
Expected FT-IR Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200-3600 | Broad |
| N-H (carbamate) | 3200-3400 | Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=O (carbamate) | 1680-1720 | Strong |
| C-O (alcohol/ester) | 1000-1300 | Strong |
Expected Mass Spectrometry Data:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts. Key fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the carbamate linkage.
Conclusion
This compound is a foundational chiral building block with broad utility in modern drug discovery. Its straightforward synthesis and versatile functional handles make it an invaluable tool for constructing complex molecular architectures with high stereochemical control. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents.
References
In-Depth Technical Guide: Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate
Introduction
Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate is a carbamate derivative containing a dihydroxypropyl moiety. The presence of the benzyl carbamate (Cbz) protecting group makes it a potentially useful intermediate in organic synthesis, particularly in the preparation of more complex molecules where the amine needs to be selectively deprotected. The hydroxyl groups offer sites for further functionalization, making this compound a versatile building block in medicinal chemistry and materials science. This guide provides a summary of expected characterization data and detailed experimental protocols for its synthesis and analysis based on established chemical principles.
Physicochemical Properties
The expected physicochemical properties of benzyl N-(1,3-dihydroxypropan-2-yl)carbamate are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Melting Point | Expected to be in the range of 80-100 °C |
Spectroscopic and Analytical Data
The following tables outline the expected spectroscopic data for benzyl N-(1,3-dihydroxypropan-2-yl)carbamate, based on the analysis of similar compounds.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.28 | m | 5H | Ar-H |
| 5.05 | s | 2H | -O-CH₂ -Ph |
| 4.80 | t, J=5.5 Hz | 2H | -OH |
| 3.80 - 3.70 | m | 1H | -NH-CH - |
| 3.50 - 3.40 | m | 4H | -CH₂ -OH |
| 3.35 | d, J=6.0 Hz | 1H | -NH - |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | C =O (carbamate) |
| 137.0 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 127.8 | Ar-C H |
| 127.7 | Ar-C H |
| 65.6 | -O-C H₂-Ph |
| 61.5 | -C H₂-OH |
| 53.0 | -NH-C H- |
Table 3: Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS (+) | 226.10 [M+H]⁺, 248.08 [M+Na]⁺ |
Experimental Protocols
The following protocols are proposed for the synthesis and characterization of benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.
Synthesis of Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate
This procedure is adapted from standard methods for the N-protection of amino alcohols.
Materials:
-
2-Amino-1,3-propanediol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-1,3-propanediol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry (MS): Obtain a mass spectrum using electrospray ionization (ESI) to confirm the molecular weight of the compound.
-
Melting Point (MP): Determine the melting point of the purified solid using a standard melting point apparatus.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.
Caption: Workflow for Synthesis and Characterization.
An In-depth Technical Guide on the Solubility and Stability of N-Cbz-serinol for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Cbz-serinol, a critical intermediate in various synthetic applications, including peptide synthesis and the development of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and visual workflows to aid in the handling and characterization of this compound.
Introduction to N-Cbz-serinol
N-Cbz-serinol, or N-(Benzyloxycarbonyl)-2-amino-1,3-propanediol, is a chiral building block that features a serinol backbone with its amino group protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. Understanding the solubility and stability of N-Cbz-serinol is paramount for its effective use in multi-step syntheses, ensuring optimal reaction conditions, and maintaining the integrity of the molecule throughout its storage and handling.
Solubility of N-Cbz-serinol
The solubility of N-Cbz-serinol is a crucial parameter for its application in solution-phase reactions and for its purification. While specific quantitative solubility data for N-Cbz-serinol is not extensively published, this section provides a framework for its determination and presents qualitative solubility information for the closely related N-Cbz-L-serine.
Qualitative Solubility
Based on available information for N-Cbz-L-serine, N-Cbz-serinol is expected to be sparingly soluble in water and soluble in various organic solvents.[1] The presence of the hydroxyl groups in the serinol backbone contributes to some degree of polarity, while the Cbz group introduces significant nonpolar character.
Quantitative Solubility Data
The following tables are provided as templates for researchers to populate with their own experimentally determined solubility data for N-Cbz-serinol.
Table 1: Solubility of N-Cbz-serinol in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Dimethylformamide (DMF) | 25 | |||
| Dimethyl sulfoxide (DMSO) | 25 |
Table 2: Temperature Dependence of N-Cbz-serinol Solubility in a Selected Solvent
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 0 | ||
| 10 | ||
| 25 | ||
| 40 | ||
| 60 |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of N-Cbz-serinol in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials
-
N-Cbz-serinol
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure
-
Sample Preparation: Add an excess amount of N-Cbz-serinol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vial and place it on a shaker or stirrer at a constant, controlled temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of N-Cbz-serinol.
-
Calculation: Calculate the solubility of N-Cbz-serinol in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).
Stability of N-Cbz-serinol
The stability of N-Cbz-serinol is a critical factor that can influence its storage, handling, and use in chemical reactions. Degradation of the molecule can lead to impurities and reduced yield of the desired product. This section outlines the potential degradation pathways and provides a protocol for conducting forced degradation studies.
Potential Degradation Pathways
The Cbz protecting group is known to be labile under certain conditions. The primary degradation pathways for N-Cbz-serinol are expected to involve the cleavage of the Cbz group.
-
Hydrogenolysis: The most common method for Cbz deprotection, this involves catalytic hydrogenation (e.g., using Pd/C and H₂ gas), which cleaves the benzylic C-O bond to yield toluene, carbon dioxide, and the free amine (serinol). While this is a synthetic utility, unintended exposure to catalytic metals and a hydrogen source can lead to degradation.
-
Acidic Hydrolysis: Strong acidic conditions can lead to the cleavage of the carbamate bond, resulting in the formation of benzyl alcohol, carbon dioxide, and the protonated amine of serinol.
-
Basic Hydrolysis: Strong basic conditions can also promote the hydrolysis of the carbamate linkage, although it is generally more stable to base than to acid.
Quantitative Stability Data
The following table is a template for recording data from forced degradation studies of N-Cbz-serinol.
Table 3: Forced Degradation of N-Cbz-serinol under Various Stress Conditions
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Major Degradation Products Identified |
| Acidic (e.g., 0.1 M HCl, 60 °C) | 24 | ||||
| 48 | |||||
| Basic (e.g., 0.1 M NaOH, 60 °C) | 24 | ||||
| 48 | |||||
| Oxidative (e.g., 3% H₂O₂, RT) | 24 | ||||
| 48 | |||||
| Thermal (e.g., 80 °C, solid state) | 24 | ||||
| 48 | |||||
| Photolytic (e.g., ICH Q1B) | - |
Experimental Protocol for Stability Testing (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies on N-Cbz-serinol to assess its intrinsic stability and identify potential degradation products.
Materials
-
N-Cbz-serinol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water, Methanol, or other suitable solvent
-
Vials with screw caps
-
Temperature-controlled oven or water bath
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
LC-MS and/or NMR for structural elucidation of degradation products
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of N-Cbz-serinol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with a hydrogen peroxide solution and keep at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Store a solid sample of N-Cbz-serinol in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of N-Cbz-serinol to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of N-Cbz-serinol in the stressed samples to that in the control sample.
-
Impurity Identification: For significant degradation products, use techniques like LC-MS and NMR to identify their structures.
References
The Carboxybenzyl Group: A Technical Guide to Protecting Amino Diols in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group stands as a cornerstone in the field of organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Introduced by Max Bergmann and Leonidas Zervas, its stability under a variety of reaction conditions and its facile removal have rendered it an invaluable tool for the selective masking of amine functionalities. This technical guide provides an in-depth exploration of the role of the Cbz group in the protection of amino diols, a critical structural motif in numerous biologically active compounds.
Core Principles of Cbz Protection in Amino Diols
Amino diols, which feature both a nucleophilic amino group and two hydroxyl groups, present a unique challenge in chemical synthesis. The selective protection of the more nucleophilic amino group is often a prerequisite for subsequent transformations of the hydroxyl moieties. The Cbz group is ideally suited for this purpose due to the higher reactivity of the amine compared to the alcohol functionalities.
The protection of an amino diol with benzyl chloroformate (Cbz-Cl) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in the amino group attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a stable carbamate and the elimination of hydrochloric acid, which is neutralized by a base.
Diagram of Cbz Protection of an Amino Diol
Caption: Mechanism of Cbz protection of an amino diol.
Orthogonal Protection Strategies
A significant advantage of the Cbz group is its orthogonality with other common protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] This orthogonality is crucial in multi-step syntheses where differential protection of various functional groups is required.[2][3][4][5] For instance, the Cbz group is stable under the acidic conditions used to cleave Boc groups and the basic conditions for Fmoc group removal. This allows for a strategic and sequential deprotection of different functionalities within the same molecule.
Diagram of Orthogonal Protection Logic
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Applications in Drug Development
Cbz-protected amino diols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably in the development of antiviral agents such as HIV protease inhibitors.[6][7][8][9][10] The amino diol core is a common pharmacophore in these drugs, and the Cbz group facilitates the selective modification of other parts of the molecule without interfering with the crucial amino functionality.
For example, in the synthesis of Saquinavir, an early HIV protease inhibitor, a Cbz-protected amino acid derivative is a key starting material that is elaborated into a more complex amino alcohol intermediate.[7] Similarly, the synthesis of other HIV protease inhibitors like Amprenavir and Indinavir involves intermediates where an amino group is protected, often with a Cbz or Boc group, to allow for the controlled construction of the final drug molecule.[7]
Quantitative Data on Cbz Protection
The efficiency of Cbz protection of amines is generally high, with yields often exceeding 90%. The chemoselectivity for the amino group over hydroxyl groups is also excellent, particularly under aqueous basic conditions.
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
| Various aliphatic and aromatic amines | Cbz-Cl | Molecular Iodine (catalytic) | Methanol | High | [11] |
| Various amines | Cbz-Cl | None | Water | 89-99 | [12] |
| Amino alcohols (aminols) | Cbz-Cl | None | Water | 99 | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of an Amino Diol in Water
This protocol is adapted from a highly chemoselective method for the N-benzyloxycarbonylation of amines in water.[12]
Materials:
-
Amino diol (e.g., 3-amino-1,2-propanediol)
-
Benzyl chloroformate (Cbz-Cl)
-
Distilled water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amino diol (1.0 mmol) in distilled water (3 mL), add benzyl chloroformate (1.05 mmol) at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). For aliphatic amines, the reaction is often complete within minutes.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure N-Cbz-protected amino diol.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a safe and efficient alternative to using hydrogen gas for the removal of the Cbz group.[13][14]
Materials:
-
N-Cbz-protected amino diol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
-
Methanol or ethanol
Procedure:
-
Dissolve the N-Cbz-protected amino diol (1.0 mmol) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Add ammonium formate (3-5 equivalents) or formic acid to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amino diol. The byproducts are volatile and easily removed.
Diagram of Experimental Workflow for Cbz Protection and Deprotection
Caption: General workflow for Cbz protection and deprotection.
Conclusion
The Carboxybenzyl group remains a highly effective and versatile tool for the protection of the amino functionality in amino diols. Its ease of introduction, stability, and selective removal make it an indispensable part of the synthetic chemist's toolbox, particularly in the development of complex pharmaceuticals. The chemoselective N-protection in the presence of hydroxyl groups, coupled with its orthogonality to other common protecting groups, allows for the precise and efficient synthesis of intricate molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Synthetic chemical diversity: solid phase synthesis of libraries of C2 symmetric inhibitors of HIV protease containing diamino diol and diamino alcohol cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijacskros.com [ijacskros.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
The Carbobenzyloxy Group: A Technical Guide to its Discovery, History, and Application in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in the art of peptide synthesis and a vital tool in organic chemistry. We will delve into its historical discovery, the chemical principles governing its use, detailed experimental protocols for its introduction and removal, and quantitative data to guide its application in complex molecular design.
The Genesis of Controlled Peptide Synthesis: A Historical Breakthrough
Before the 1930s, the synthesis of peptides with a defined amino acid sequence was a significant challenge.[1] The primary obstacle was the inherent reactivity of amino acids, each containing both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] Attempts to form a peptide bond between two different amino acids would result in a mixture of undesired products due to uncontrolled polymerization.[1][2]
A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group as a temporary protecting shield for the α-amino group of amino acids.[2][3][4] This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first widely effective method for reversible amine protection in peptide synthesis.[2] The Cbz group's stability under the conditions required for peptide bond formation, combined with its easy removal under mild and specific conditions, paved the way for the rational and sequential assembly of amino acids into peptides of a defined structure.[2][5] This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis, which was developed decades later.[2]
Chemical Principles of the Cbz Protecting Group
The utility of the Cbz group is rooted in its unique chemical properties. It is introduced as a carbamate, which is significantly less nucleophilic than the parent amine, thus "masking" it from unwanted reactions.
Introduction of the Cbz Group: The Schotten-Baumann Reaction
The standard method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction.[2] This involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][3]
The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[3] The chloride ion is subsequently eliminated.
References
Methodological & Application
Application Notes and Protocols: The Use of N-Cbz-2-amino-1,3-propanediol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Cbz-2-amino-1,3-propanediol as a versatile chiral building block in peptide synthesis. The primary application highlighted is its conversion to N-Cbz-serinal, a valuable precursor for the incorporation of a non-natural amino aldehyde into peptide sequences. This modification can be instrumental in the development of peptide-based drugs, enzyme inhibitors, and novel biomaterials.
Introduction
This compound is a chiral molecule that serves as a valuable starting material for the synthesis of unnatural amino acids. The presence of a benzyloxycarbonyl (Cbz) protected amine and two primary hydroxyl groups allows for selective chemical transformations. The Cbz group is a well-established protecting group in peptide chemistry, known for its stability under various conditions and its susceptibility to removal by hydrogenolysis. This orthogonality allows for its use in conjunction with other common protecting group strategies in solid-phase peptide synthesis (SPPS), such as Fmoc/tBu and Boc/Bzl schemes.[1][2][3][4]
The key application of this compound in this context is its selective oxidation to N-Cbz-2-amino-3-hydroxypropanal, commonly known as N-Cbz-serinal. This amino aldehyde can then be incorporated into a peptide chain, typically at the N-terminus, via methods such as reductive amination. The introduction of an aldehyde functionality into a peptide opens up a wide range of possibilities for further chemical modifications, including cyclization, labeling, and the formation of stable linkages to other molecules.
Core Application: Synthesis of N-Cbz-Serinal
The conversion of this compound to N-Cbz-serinal is a critical step. This is achieved through the selective oxidation of one of the primary hydroxyl groups to an aldehyde. A mild and efficient method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine.[5][6][7][8]
Experimental Workflow: From Diol to Peptide
Caption: Workflow for the synthesis and incorporation of N-Cbz-serinal.
Data Presentation
The following tables summarize typical quantitative data for the key transformations involved. Note that specific yields and purity may vary depending on the exact reaction conditions and the nature of the peptide substrate.
Table 1: Swern Oxidation of this compound
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | General Protocol |
| Oxalyl Chloride | 1.5 - 2.0 eq | [5][6] |
| Dimethyl Sulfoxide (DMSO) | 2.0 - 3.0 eq | [5][6] |
| Triethylamine (Et3N) | 3.0 - 5.0 eq | [5][6] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [7] |
| Temperature | -78 °C to room temperature | [7] |
| Reaction Time | 1 - 3 hours | [5] |
| Expected Outcome | ||
| Product | N-Cbz-Serinal | |
| Typical Yield | 80 - 95% | General Expectation |
| Purity (crude) | >90% (by NMR) | General Expectation |
Table 2: Reductive Amination of a Resin-Bound Peptide with N-Cbz-Serinal
| Parameter | Value | Reference |
| Reactants | ||
| Peptide-Resin (free N-terminus) | 1.0 eq | General Protocol |
| N-Cbz-Serinal | 3.0 - 5.0 eq | [9] |
| Reducing Agent (e.g., NaBH(OAc)3) | 5.0 - 10.0 eq | [9] |
| Reaction Conditions | ||
| Solvent | 1% Acetic Acid in DMF | [9] |
| Temperature | Room temperature | [9] |
| Reaction Time | 12 - 24 hours | [9] |
| Expected Outcome | ||
| Product | N-terminally modified peptide | |
| Coupling Efficiency | >90% (by Kaiser test) | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-Serinal via Swern Oxidation
This protocol describes the selective oxidation of this compound to N-Cbz-serinal.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnels, and nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the activated Swern reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Quenching the Reaction:
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-serinal.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterization:
-
The product should be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.[11][12][13]
-
Expected ¹H NMR signals (CDCl₃, δ in ppm): ~9.7 (s, 1H, -CHO), 7.4-7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.3-4.2 (m, 1H, -CH-NH), ~3.9-3.7 (m, 2H, -CH₂-OH).
-
Expected IR absorption (cm⁻¹): ~3400 (O-H), ~1720 (C=O, aldehyde), ~1690 (C=O, carbamate).
Protocol 2: Incorporation of N-Cbz-Serinal into a Peptide via Reductive Amination on Solid Support
This protocol outlines the coupling of N-Cbz-serinal to the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
N-Cbz-serinal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in N,N-dimethylformamide (DMF)
-
DCM
-
DMF
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq.) in DCM for 30 minutes, then wash with DMF (3x).
-
-
Reductive Amination:
-
Prepare a solution of N-Cbz-serinal (5.0 eq.) in 1% acetic acid in DMF.
-
Add this solution to the swollen peptide-resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (5.0 eq.) to the reaction vessel.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (5x) and DCM (5x).
-
Perform a Kaiser test to confirm the absence of free primary amines.[10] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the reductive amination step can be repeated.
-
-
Further Synthesis or Cleavage:
-
The N-terminally modified peptide can be further elongated if desired, or cleaved from the resin using standard procedures appropriate for the resin and side-chain protecting groups used.
-
Orthogonal Protection Strategy
The use of the Cbz group for the protection of the serinal moiety allows for an orthogonal deprotection strategy in Fmoc-based solid-phase peptide synthesis.[1][2][14] The Fmoc group is removed with a base (e.g., piperidine), while the Cbz group is stable under these conditions. The Cbz group can be selectively removed at a later stage by catalytic hydrogenolysis, leaving other protecting groups, such as tBu, intact.
Caption: Logical flow of an orthogonal protection strategy.
Conclusion
This compound is a valuable and versatile starting material for the introduction of non-natural amino aldehydes into peptides. The straightforward conversion to N-Cbz-serinal and its subsequent incorporation into peptide chains via reductive amination provides a robust method for the synthesis of modified peptides. The protocols and data presented herein offer a guide for researchers to utilize this building block in their peptide synthesis endeavors, paving the way for the development of novel peptide-based therapeutics and research tools.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Cbz-2-amino-1,3-propanediol as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-Cbz-2-amino-1,3-propanediol, a versatile chiral building block, in the asymmetric synthesis of various pharmaceutically relevant molecules. This document includes key applications, detailed experimental protocols, and quantitative data to facilitate its use in research and development.
Introduction
This compound, also known as Cbz-serinol, is a prochiral trifunctional molecule that serves as an invaluable starting material for the synthesis of a wide range of enantiomerically pure compounds. Its Cbz-protected amino group and two primary hydroxyl groups allow for selective functionalization, making it a cornerstone in the construction of complex chiral molecules such as antibiotics, glycosidase inhibitors, and beta-blockers. Furthermore, its derivatives can act as efficient chiral auxiliaries, guiding the stereochemical outcome of asymmetric transformations.
Key Applications and Experimental Data
The versatility of this compound is demonstrated in its application across several classes of therapeutic agents and in fundamental asymmetric synthesis.
Enzymatic Desymmetrization for Accessing Enantiopure Building Blocks
The prochiral nature of this compound allows for enzymatic desymmetrization, a highly efficient method for obtaining enantiomerically enriched synthons. Lipase-catalyzed acetylation is a common strategy to selectively acylate one of the two primary hydroxyl groups.
| Enzyme Source | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |
| Crude Pig Pancreatic Lipase (PPL) | Vinyl Acetate | THF | (2R)-monoacetate | >98% | [1] |
| Purified Pig Pancreatic Lipase (PPL) | Vinyl Acetate | THF | (2S)-monoacetate | High | [1] |
Synthesis of Oxazolidinone Antibiotics (e.g., Linezolid)
The oxazolidinone ring is a key pharmacophore in a class of antibiotics that includes Linezolid. Chiral epoxides derived from enantiomerically pure 2-amino-1,3-propanediol are crucial intermediates in the synthesis of these drugs. The (R)-enantiomer of a suitable epoxide is required for the synthesis of Linezolid.
| Starting Material | Key Intermediate | Overall Yield of Linezolid | Purity | Reference |
| (R)-Epichlorohydrin | (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | ~90% | High | [2] |
Synthesis of Glycosidase Inhibitors (e.g., Voglibose)
Voglibose, an N-substituted derivative of valiolamine, is a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes. The synthesis of Voglibose involves the reductive amination of valiolone with 2-amino-1,3-propanediol (serinol), the deprotected form of this compound.[3][4]
| Reactants | Reducing Agent | Product | Application | Reference |
| Valiolone, 2-amino-1,3-propanediol | Na(CN)BH₃ | Voglibose | α-glucosidase inhibitor | [3] |
Chiral Auxiliaries in Asymmetric Synthesis
Oxazolidinones derived from chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemistry of alkylation and aldol reactions. An oxazolidinone can be synthesized from enantiomerically pure this compound. This chiral auxiliary can then direct the stereoselective introduction of substituents.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Application |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Asymmetric Alkylation | >99% | Synthesis of enantiopure acids |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Desymmetrization of this compound
This protocol describes the enantioselective acetylation of this compound using crude pig pancreatic lipase to obtain the (2R)-monoacetate.
Materials:
-
This compound
-
Crude Pig Pancreatic Lipase (PPL)
-
Vinyl Acetate
-
Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran and vinyl acetate.
-
Add crude pig pancreatic lipase to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion (typically after a prolonged reaction time for the (2R)-monoacetate), filter off the enzyme.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the (2R)-monoacetylated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of an Oxazolidinone Core for Antibiotics
This protocol outlines a general procedure for the synthesis of a key oxazolidinone intermediate, which is a precursor to antibiotics like Linezolid, starting from an (R)-epoxide derivable from (R)-N-Cbz-2-amino-1,3-propanediol.
Materials:
-
3-Fluoro-4-morpholinylaniline
-
(R)-Epichlorohydrin
-
Carbonyl diimidazole (CDI)
-
Dichloromethane (DCM)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Procedure:
-
React 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin to form N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
-
Dissolve the product from step 1 in dichloromethane and add carbonyl diimidazole to effect cyclization to the oxazolidinone, (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
-
React the resulting chloromethyl oxazolidinone with potassium phthalimide in DMF to yield the phthalimide-protected aminomethyl oxazolidinone. This intermediate can then be further elaborated to Linezolid.
Protocol 3: Reductive Amination for the Synthesis of a Voglibose Analog
This protocol describes the coupling of an aminocyclitol precursor with 2-amino-1,3-propanediol (serinol), which can be obtained by the deprotection of this compound.
Materials:
-
Valiolone (or a suitable cyclitol ketone precursor)
-
2-amino-1,3-propanediol (Serinol)
-
Sodium cyanoborohydride (Na(CN)BH₃)
-
Methanol or other suitable protic solvent
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the cyclitol ketone precursor and 2-amino-1,3-propanediol in methanol.[3]
-
Add sodium cyanoborohydride to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.[3]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding a few drops of water.
-
Purify the product by appropriate chromatographic techniques to obtain the desired N-1,3-dihydroxypropylaminocyclitol.
Visualizations
Caption: Workflow for Enzymatic Desymmetrization.
Caption: Workflow for Voglibose Analog Synthesis.
Caption: Applications of this compound.
References
- 1. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Desymmetrization of cbz-serinol catalyzed by crude pig pancreatic lipase reveals action of lipases with opposite enantioselectivity [search.isc.ac]
- 2. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 3. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]
- 4. US20050165257A1 - Process for preparation of voglibose - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the N-Cbz Protection of 2-Amino-1,3-Propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of primary and secondary amines.[1][2][3][4] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool, particularly in peptide synthesis and the preparation of complex molecules.[2][4] This protocol provides a detailed, step-by-step method for the chemoselective N-protection of 2-amino-1,3-propanediol using benzyl chloroformate (Cbz-Cl). This reaction selectively acylates the amino group while leaving the hydroxyl groups intact, yielding benzyl N-(1,3-dihydroxypropan-2-yl)carbamate.[2][5]
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid byproduct.
Scheme 1: N-Cbz Protection of 2-Amino-1,3-propanediol
2-Amino-1,3-propanediol reacts with Benzyl Chloroformate in the presence of a base (e.g., NaHCO₃) in a solvent mixture like THF/Water to yield N-Cbz-2-amino-1,3-propanediol.
Experimental Protocol
This procedure is based on established Schotten-Baumann conditions, which are widely used for the Cbz protection of amines.[1]
3.1 Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Amino-1,3-propanediol | C₃H₉NO₂ | 91.11 | 534-03-2 | Starting material |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Acylating agent. Lachrymator, handle in a fume hood.[6] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, reaction solvent |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | Reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |
3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
3.3 Detailed Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1,3-propanediol (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 - 1.5 eq) dropwise to the cold, stirring suspension over 15-20 minutes.[1][7] Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2-4 hours, then warm to room temperature and continue stirring overnight (approximately 16-20 hours).[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50% EtOAc/Hexane) to afford the pure this compound as a white solid.[1][2]
Data Summary
The following table summarizes the key properties and expected results for the N-Cbz protection of 2-amino-1,3-propanediol.
| Parameter | Value | Reference |
| Product Name | This compound; Benzyl (1,3-dihydroxypropan-2-yl)carbamate | [5] |
| Molecular Formula | C₁₁H₁₅NO₄ | [8][9] |
| Molecular Weight | 225.24 g/mol | [8][9] |
| Typical Yield | 90-95% | [1][10] |
| Appearance | White to off-white solid | [1][10] |
| Density | 1.255 g/cm³ | [8] |
| Boiling Point | 457.6 °C at 760 mmHg | [8] |
| Melting Point | 104-106 °C | [10] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the N-Cbz protection of 2-amino-1,3-propanediol.
Safety and Handling
-
Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and moisture-sensitive.[6][7] It can cause severe damage to the eyes, skin, and respiratory tract.[6] Always handle Cbz-Cl in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Tetrahydrofuran, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.
-
Standard laboratory safety practices should be followed throughout the procedure.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. ijacskros.com [ijacskros.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. This compound | C11H15NO4 | CID 10585281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound|71811-26-2 - MOLBASE Encyclopedia [m.molbase.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound CAS#: 71811-26-2 [m.chemicalbook.com]
Application Notes and Protocols for the Catalytic Hydrogenolysis of N-Cbz-2-amino-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and peptides, owing to its stability across a range of chemical conditions. Its removal is frequently accomplished via catalytic hydrogenolysis, a mild and efficient method that proceeds with high yield and clean byproducts. This document provides detailed application notes and protocols for the deprotection of N-Cbz-2-amino-1,3-propanediol to yield 2-amino-1,3-propanediol, a valuable building block in medicinal chemistry.
Catalytic hydrogenolysis involves the cleavage of the C-O bond of the carbamate functionality in the presence of a metal catalyst and a hydrogen source. The most common catalyst is palladium on carbon (Pd/C), and the hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium formate.[1] The reaction is advantageous due to its typically neutral pH conditions and the generation of volatile byproducts, toluene and carbon dioxide, which are easily removed.[1][2]
Data Presentation: Conditions for Catalytic Hydrogenolysis
The efficiency of the N-Cbz deprotection is influenced by several factors including the choice of catalyst, catalyst loading, solvent, hydrogen source, pressure, temperature, and reaction time. The following table summarizes various conditions reported for the catalytic hydrogenolysis of Cbz-protected amines, which can be adapted for this compound.
| Catalyst | Catalyst Loading | Hydrogen Source | Pressure | Solvent | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | 0.1 equiv | H₂ | 1 atm (balloon) | 1:1 EtOH/EtOAc | Room Temp. | 72 h | 99% | [3] |
| 10% Pd/C | 20 wt% | H₂ | 3.0 kg/cm ² | EtOAc | Not specified | Overnight | 92% | [3] |
| 10% Pd/C | ~27 wt% | H₂ | Not specified | MeOH | Room Temp. | Not specified | High | [3] |
| 5% Pd/C | ~31 wt% | H₂ | 1 atm | MeOH | 60 °C | 40 h | Not specified | [2] |
| 20% Pd(OH)₂/C | ~9 wt% | H₂ | 40 psi | MeOH/H₂O (4:1) | Not specified | 18 h | 75% | [4] |
| 10% Pd/C | 10-20 mol% | Formic Acid | Ambient | MeOH or EtOH | Room Temp. | Not specified | High | [5] |
| 10% Pd/C | 5-10 wt% | H₂ | 1 atm (balloon) | MeOH or EtOAc | Room Temp. | A few hours | High | [1] |
| 10% Pd/C | 1 mol% | H₂ | 1 atm (balloon) | CD₃OD | Room Temp. | 1.5 h | >99% (with Nb₂O₅/C) | [6] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Hydrogen Gas
This protocol outlines the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask.[1]
-
Carefully add 10% Pd/C (typically 5-10 wt% of the substrate) to the solution.[1]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.[1]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion of the reaction, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1][5]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-amino-1,3-propanediol.[1]
-
The crude product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method provides a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a reaction flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.[8]
-
To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue will contain the product as a formate salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified 2-amino-1,3-propanediol.
Visualizations
Catalytic Hydrogenolysis Workflow
Caption: Experimental workflow for the catalytic hydrogenolysis of this compound.
Signaling Pathway: Mechanism of Cbz Deprotection
Caption: Mechanism of N-Cbz deprotection via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 4. US5998669A - Process for production of 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thalesnano.com [thalesnano.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Oxazolidinones from N-Cbz-2-amino-1,3-propanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolidinones are a critical class of heterocyclic compounds, renowned for their potent antibacterial activity, particularly against multidrug-resistant Gram-positive pathogens. The oxazolidinone ring system is a key pharmacophore in several clinically important antibiotics, including linezolid and tedizolid. The synthesis of substituted oxazolidinones is, therefore, a significant focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of a key oxazolidinone intermediate, (R)-benzyl (5-(hydroxymethyl)-2-oxooxazolidin-4-yl)carbamate, from the readily available starting material, N-Cbz-2-amino-1,3-propanediol (also known as N-Cbz-serinol).
The primary transformation involves the intramolecular cyclization of the amino diol functionality to form the five-membered oxazolidinone ring. This can be achieved through various synthetic strategies, primarily involving the use of carbonylating agents such as diethyl carbonate, 1,1'-carbonyldiimidazole (CDI), or phosgene derivatives like triphosgene. The choice of reagent and reaction conditions can significantly impact the yield and purity of the desired product.
Synthetic Pathways
The synthesis of the target oxazolidinone from this compound involves a one-step cyclization reaction. The general transformation is depicted below:
Caption: General synthetic scheme for the cyclization of this compound.
Data Presentation: Comparison of Cyclization Methods
The following table summarizes quantitative data for different methods used in the synthesis of N-Cbz-5-(hydroxymethyl)oxazolidin-2-one from this compound.
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Carbonate | K₂CO₃ | Diethyl Carbonate (neat) | 135 | 2.5 | ~85 | [1] |
| 1,1'-Carbonyldiimidazole (CDI) | - | THF or DCM | 0 to RT | 1-3 | High (Specific data for this substrate not found, generally >90 for similar substrates) | [2] |
| Triphosgene | Triethylamine | Dichloromethane | 0 to RT | 1-2 | High (Specific data for this substrate not found, generally high for similar substrates) | [3] |
Note: "RT" denotes room temperature. Yields can vary based on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Cyclization using Diethyl Carbonate
This method is a cost-effective and straightforward approach for the synthesis of 2-oxazolidinones.[2] The reaction is typically carried out at elevated temperatures with a catalytic amount of base.[2]
Materials:
-
This compound
-
Diethyl carbonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, add this compound (1.0 eq), anhydrous potassium carbonate (0.1 eq), and an excess of diethyl carbonate (which also serves as the solvent).
-
Heat the mixture to 135°C with stirring. Ethanol will begin to distill from the reaction mixture.
-
Continue heating for approximately 2.5 hours, or until the distillation of ethanol ceases, indicating the completion of the reaction.[1]
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic phase with water to remove potassium carbonate and any other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure N-Cbz-5-(hydroxymethyl)oxazolidin-2-one.
Protocol 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
CDI is a milder and highly efficient reagent for the synthesis of 2-oxazolidinones and is often preferred for sensitive substrates as it can be performed at lower temperatures.[2]
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add CDI (1.1 eq) portion-wise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Cbz-5-(hydroxymethyl)oxazolidin-2-one.[2]
Protocol 3: Cyclization using Triphosgene
Triphosgene is a crystalline, safer alternative to phosgene gas for the synthesis of oxazolidinones.[3] This reaction is typically fast and efficient.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the amino diol solution at 0°C with vigorous stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of N-Cbz-5-(hydroxymethyl)oxazolidin-2-one is outlined below.
Caption: A typical workflow from synthesis to characterization of the oxazolidinone product.
Signaling Pathway: Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinone antibiotics, such as linezolid, exert their therapeutic effect by inhibiting bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation.[5][6] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[7]
Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
Application Notes: N-Cbz-2-amino-1,3-propanediol as a Chiral Precursor for the Synthesis of Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of N-Cbz-2-amino-1,3-propanediol (also known as Cbz-serinol) as a versatile chiral building block in the synthesis of glycosidase inhibitors, specifically focusing on the generation of iminosugar scaffolds. Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, and they are a prominent class of competitive glycosidase inhibitors with therapeutic potential for various diseases, including diabetes, viral infections, and lysosomal storage disorders.
The inherent chirality and functionality of this compound make it an excellent starting material for the stereoselective synthesis of polyhydroxylated piperidines, which form the core structure of many potent glycosidase inhibitors. The carboxybenzyl (Cbz) protecting group on the amine allows for controlled manipulation of the molecule during synthetic transformations and can be readily removed under standard hydrogenolysis conditions in the final steps of a synthetic sequence.
Featured Application: Synthesis of a Piperidine-based Iminosugar
This section outlines a representative synthetic strategy for a piperidine-based iminosugar, drawing methodology from the synthesis of similar structures derived from L-serine.[1][2] The synthesis involves key steps such as oxidation, olefination, ring-closing metathesis, and stereoselective reduction to construct the piperidine ring with the desired stereochemistry.
Logical Workflow for the Synthesis
Caption: Synthetic workflow from this compound to an iminosugar.
Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of a piperidine-based iminosugar, adapted from analogous syntheses.[1][2]
Protocol 1: Oxidation of this compound to the corresponding Dialdehyde
-
Reagents and Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure (Swern Oxidation):
-
Dissolve oxalyl chloride (2.2 eq.) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of DMSO (4.4 eq.) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Ring-Closing Metathesis (RCM) to form the Unsaturated Piperidone
-
Reagents and Materials:
-
Diene intermediate (from Protocol 1 followed by olefination)
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the diene intermediate (1.0 eq.) in anhydrous, degassed DCM under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (0.05-0.10 eq.) to the solution.
-
Reflux the reaction mixture under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the unsaturated piperidone.
-
Protocol 3: Cbz Deprotection to Yield the Final Iminosugar
-
Reagents and Materials:
-
Cbz-protected hydroxylated piperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
-
Procedure (Hydrogenolysis):
-
Dissolve the Cbz-protected piperidine (1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the deprotected iminosugar. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.
-
Quantitative Data: Glycosidase Inhibitory Activity
The inhibitory potential of novel iminosugars synthesized from L-serine, which are structurally analogous to those derivable from this compound, was evaluated against a panel of glycosidases.[2] The results, presented as the residual activity of the enzymes at a 5 mM concentration of the inhibitor, are summarized below.
| Compound | α-Glucosidase | β-Glucosidase | α-Mannosidase | Neuraminidase | α-L-Fucosidase | β-N-Acetylglucosaminidase |
| Iminosugar 6a | >50% | >50% | >50% | >50% | >50% | >50% |
| Iminosugar 6b | >50% | >50% | >50% | >50% | 48% | >50% |
| Iminosugar 6c | >50% | 43% | >50% | >50% | >50% | >50% |
| Iminosugar 10b | >50% | 39% | >50% | >50% | >50% | >50% |
| Iminosugar 11a | >50% | >50% | >50% | >50% | >50% | >50% |
| Data represents the percentage of residual enzyme activity in the presence of 5 mM of the inhibitor. Lower values indicate greater inhibition.[2] |
The data indicates that while the synthesized compounds from L-serine showed modest and selective inhibitory activity, primarily against β-glucosidase and α-L-fucosidase, they did not exhibit broad-spectrum potent inhibition at the tested concentration.[2] This highlights the importance of further structural modifications to enhance potency and selectivity.
Signaling Pathway and Experimental Logic
The underlying principle for the inhibitory action of iminosugars is their ability to mimic the transition state of the glycosidic bond cleavage catalyzed by glycosidases. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the developing positive charge of the oxocarbenium ion intermediate in the enzymatic reaction.
Caption: Mechanism of glycosidase inhibition by an iminosugar.
References
Application of N-Cbz-2-amino-1,3-propanediol in the Preparation of Chiral Auxiliaries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity. N-Cbz-2-amino-1,3-propanediol, also known as Cbz-serinol, is a versatile chiral building block derived from the amino acid serine. Its inherent chirality and functional groups make it an excellent precursor for the synthesis of robust chiral auxiliaries, particularly of the oxazolidinone class.
This document provides detailed application notes and experimental protocols for the preparation and utilization of a chiral auxiliary derived from this compound in asymmetric synthesis. The primary focus is on the synthesis of the corresponding oxazolidinone auxiliary and its application in diastereoselective aldol reactions, a cornerstone of carbon-carbon bond formation.
Principle of the Chiral Auxiliary
This compound can be readily converted into a chiral oxazolidinone, namely (S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one. This auxiliary provides a defined chiral environment that effectively shields one face of a prochiral enolate, directing the approach of an electrophile to the opposite face. This steric hindrance is the basis for the high diastereoselectivity observed in subsequent reactions. The general strategy involves three key stages:
-
Synthesis of the Chiral Auxiliary: Cyclization of this compound to form the oxazolidinone ring.
-
Asymmetric Transformation: Acylation of the auxiliary followed by a diastereoselective reaction, such as an aldol addition or alkylation.
-
Cleavage and Recovery: Removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recovery and recycling of the auxiliary.
Data Presentation
The following table summarizes the quantitative data for a representative asymmetric aldol reaction using a chiral auxiliary conceptually derived from this compound, leading to a syn-aldol adduct.
| Entry | N-Acyl Oxazolidinone | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | N-Propionyl-(S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one | Isobutyraldehyde | (4S)-4-(Benzyloxymethyl)-3-((2R,3S)-3-hydroxy-2,4-dimethylpentanoyl)-1,3-oxazolidin-2-one | 85 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one from this compound
This protocol describes the cyclization of this compound to form the corresponding chiral oxazolidinone auxiliary.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Toluene
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and toluene, add diethyl carbonate (2.0 eq) and potassium carbonate (0.2 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one as a white solid.
Protocol 2: N-Acylation of (S)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one
This protocol details the acylation of the chiral auxiliary, a necessary step before its use in asymmetric reactions.
Materials:
-
(S)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve (S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude N-propionyl-(S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one by flash column chromatography (eluent: ethyl acetate/hexane gradient).
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated asymmetric aldol reaction of the N-acylated chiral auxiliary with an aldehyde.
Materials:
-
N-Propionyl-(S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the N-propionyl-(S)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.
-
Add isobutyraldehyde (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then warm the reaction to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide. Stir the mixture vigorously for 1 hour.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography to yield the syn-aldol adduct.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the chiral auxiliary to yield the final chiral product.
Materials:
-
Syn-aldol adduct from Protocol 3
-
Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄)
-
Hydrogen peroxide (H₂O₂) (for LiOH cleavage)
-
Tetrahydrofuran (THF)
-
Water
Procedure for Hydrolytic Cleavage (to yield the carboxylic acid):
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate.
Procedure for Reductive Cleavage (to yield the alcohol):
-
Dissolve the aldol adduct (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to separate the chiral diol product from the recovered auxiliary.
Visualizations
Caption: Synthesis of the chiral oxazolidinone auxiliary.
Caption: Experimental workflow for asymmetric aldol reaction.
Caption: Logical relationship for stereochemical control.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cbz-2-amino-1,3-propanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of N-Cbz-2-amino-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Schotten-Baumann reaction. This involves the acylation of 2-amino-1,3-propanediol (also known as serinol) with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.
Q2: What are the critical parameters to control during the Schotten-Baumann reaction for this synthesis?
A2: The critical parameters to control are temperature, pH, and the rate of addition of benzyl chloroformate. Maintaining a low temperature (typically 0-5 °C) and a stable pH (around 9-10) is crucial to minimize side reactions and maximize yield.
Q3: What are the potential side-products in this reaction?
A3: The primary side-products can include the di-Cbz protected compound (at both the amino and one of the hydroxyl groups), and by-products from the hydrolysis of benzyl chloroformate. O-acylation, where the hydroxyl groups are acylated, is a potential side reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any by-products.
Q5: What is the best way to purify the final product?
A5: The product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal pH. - Decomposition of benzyl chloroformate. - Product loss during workup. | - Monitor the reaction by TLC to ensure completion. - Maintain the pH between 9 and 10 using a suitable base. - Add benzyl chloroformate slowly at a low temperature. - Optimize extraction and recrystallization procedures. |
| Formation of Multiple Products (Visible on TLC) | - O-acylation of the hydroxyl groups. - Over-reaction to form di-Cbz product. - Impure starting materials. | - Maintain a low reaction temperature (0-5 °C). - Use a slight excess of 2-amino-1,3-propanediol. - Ensure the purity of 2-amino-1,3-propanediol and benzyl chloroformate. |
| Product is an Oil and Does Not Solidify | - Presence of impurities. - Residual solvent. | - Attempt purification by column chromatography. - Ensure all solvent is removed under high vacuum. - Try different recrystallization solvent systems. |
| Difficulty in Removing Unreacted Benzyl Chloroformate | - Inefficient extraction. | - Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove unreacted Cbz-Cl. |
Quantitative Data Presentation
Table 1: Typical Reaction Conditions for N-Cbz Protection
| Parameter | Condition |
| Starting Material | 2-Amino-1,3-propanediol |
| Reagent | Benzyl Chloroformate (Cbz-Cl) |
| Base | Sodium Carbonate or Sodium Hydroxide |
| Solvent | Dioxane/Water or Acetone/Water |
| Temperature | 0 - 5 °C |
| pH | 9 - 10 |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 90% |
Table 2: Solvent Systems for Purification
| Purification Method | Solvent System | Expected Purity |
| Recrystallization | Ethyl Acetate / Hexane | > 98% |
| Recrystallization | Ethanol / Water | > 97% |
| Column Chromatography | Silica Gel with Ethyl Acetate / Hexane gradient | > 99% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1,3-propanediol (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
pH Adjustment: Add a solution of sodium carbonate (2.5 eq.) in water portion-wise, ensuring the temperature remains below 5 °C.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred solution, maintaining the temperature and pH.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a hexane/ethyl acetate slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
Technical Support Center: Purification of N-Cbz-2-amino-1,3-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Cbz-2-amino-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials or side reactions during the Cbz-protection step. These may include:
-
Unreacted 2-amino-1,3-propanediol (Serinol): The starting amine may not have fully reacted.
-
Di-Cbz protected species: Although less likely due to the primary amine's higher reactivity, protection of the hydroxyl groups could occur under certain conditions.
-
Benzyl alcohol: A common by-product from the decomposition of benzyl chloroformate (Cbz-Cl), the protecting agent.
-
Glycerin and other diols: If present in the starting 2-amino-1,3-propanediol.[1]
-
Salts: From the use of bases (e.g., sodium carbonate, triethylamine) during the protection reaction.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective purification methods for this compound are recrystallization and column chromatography. The introduction of the Cbz group often makes the product easier to crystallize.[2]
Q3: Is the N-Cbz protecting group stable during purification?
A3: The Cbz group is generally stable under neutral to basic and mildly acidic conditions.[3][4] However, it is sensitive to strong acids and catalytic hydrogenation, which are methods used for its removal.[3][4][5][6] Therefore, these conditions should be avoided during purification.
Q4: What is the expected purity and yield after purification?
A4: Commercially available this compound is typically offered at purities of 95% to over 97%.[7][8][9] The yield will be highly dependent on the success of the synthesis and the chosen purification method. A well-optimized purification should aim to maximize recovery while achieving the desired purity.
Data Presentation
Table 1: Commercially Available Purity of this compound
| Supplier Type | Typical Purity |
| Chemical Suppliers | >95% |
| Specialty Chemical | >97% |
| Custom Synthesis | Up to >99% |
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Cause: The solvent is too non-polar. This compound has two polar hydroxyl groups, requiring a solvent with some polarity.
-
Solution:
-
Try a more polar solvent such as ethyl acetate, isopropyl alcohol, or acetone.
-
Use a solvent mixture. Start by dissolving the compound in a small amount of a more polar solvent (e.g., methanol or ethanol) and then add a less polar co-solvent (e.g., dichloromethane or diethyl ether) until the solution becomes slightly cloudy (the point of saturation). Then, heat to redissolve and allow to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is too saturated, or the cooling is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Try a different solvent system. A mixture of solvents can sometimes prevent oiling out.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
-
Add a seed crystal from a previous successful crystallization, if available.
-
Issue 3: The resulting crystals are colored, or the purity has not significantly improved.
-
Cause: The chosen solvent did not effectively differentiate between the product and the impurities at different temperatures. Colored impurities may be trapped within the crystal lattice.
-
Solution:
-
Perform a second recrystallization using a different solvent system.
-
Consider a pre-purification step. If colored impurities are present, you can try passing a solution of the crude product through a small plug of silica gel or activated carbon to remove them before recrystallization.
-
If the impurity is unreacted starting material (2-amino-1,3-propanediol), an acidic wash of the crude product dissolved in an organic solvent before recrystallization can help remove the more basic amine.
-
Column Chromatography
Issue 1: The compound streaks on the TLC plate and does not move from the baseline.
-
Cause: The eluent (mobile phase) is not polar enough to move the polar compound up the silica gel (stationary phase).
-
Solution: Increase the polarity of the eluent. A common solvent system for compounds of this type is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol. Gradually increase the proportion of the more polar solvent. For example, start with 50% ethyl acetate in hexane and increase to 70%, 90%, or even a small percentage of methanol in ethyl acetate.
Issue 2: Poor separation between the product and a close-running impurity.
-
Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Use a shallower solvent gradient during the column chromatography (i.e., increase the polarity more slowly).
-
Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.
-
Ensure the column is packed correctly and not overloaded with the crude product.
-
Issue 3: The product elutes with a low yield.
-
Cause: The compound may be irreversibly adsorbed onto the silica gel, especially if the silica is acidic. The diol functionality can sometimes interact strongly with silica.
-
Solution:
-
Add a small amount of a polar modifier to the eluent, such as 0.5-1% triethylamine, to neutralize active sites on the silica gel and reduce tailing and irreversible adsorption.
-
Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[10]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, ethyl acetate is a good starting point. A mixture of ethyl acetate and hexane can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution gently for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. A typical final eluent system might be in the range of 70-100% ethyl acetate in hexane.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common issues during recrystallization.
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | 71811-26-2 | Benchchem [benchchem.com]
- 9. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Removal of the Cbz Group from Serinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of the carboxybenzyl (Cbz or Z) protecting group from serinol and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate potential challenges and optimize your deprotection reactions.
Troubleshooting Guides
This section addresses common issues encountered during the Cbz deprotection of serinol derivatives in a question-and-answer format.
Problem 1: Incomplete or Sluggish Cbz Deprotection by Hydrogenolysis
Question: My catalytic hydrogenation reaction for Cbz removal is slow or fails to go to completion. What are the possible causes and solutions?
Answer: This is a common issue that can be attributed to several factors:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), residual reagents, or even the substrate/product itself if it coordinates too strongly to the catalyst.
-
Solution:
-
Ensure the starting material is highly pure and free from any sulfur-containing impurities.
-
If the substrate contains sulfur, consider alternative deprotection methods such as acidic cleavage or transfer hydrogenation with a higher catalyst loading.
-
In some cases, adding a fresh batch of catalyst can help drive the reaction to completion.
-
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and can decrease over time.
-
Solution:
-
Use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and less prone to poisoning than Pd/C.[1]
-
Ensure the catalyst is not pyrophoric by handling it under an inert atmosphere.
-
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete deprotection, especially for sterically hindered substrates.
-
Solution: Increase the hydrogen pressure using a hydrogenation apparatus (e.g., Parr shaker) to 50 psi or higher.
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mass transfer of the substrate to the catalyst surface is crucial.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
Problem 2: Formation of N-Benzyl Side Product
Question: I am observing the formation of an N-benzyl derivative as a significant byproduct during hydrogenolysis. How can I prevent this?
Answer: N-benzylation can occur when the intermediate carbamic acid is not efficiently decarboxylated, leading to reduction of the benzyl group. This is more likely with an insufficient hydrogen source.
-
Solution:
-
Ensure an adequate and continuous supply of hydrogen.
-
Consider using a different hydrogen donor in transfer hydrogenation, such as ammonium formate or formic acid, which can sometimes offer better results.[2]
-
The choice of solvent can also play a role; protic solvents like methanol or ethanol are generally preferred.
-
Problem 3: Racemization of the Chiral Center
Question: I am concerned about racemization of the stereocenter in my serinol derivative during Cbz deprotection. How can I minimize this?
Answer: Racemization can be a concern, particularly under harsh acidic or basic conditions, or during prolonged reaction times.
-
Solution:
-
Hydrogenolysis: This is generally a mild method with a lower risk of racemization. Use of Pearlman's catalyst (Pd(OH)₂/C) is often recommended for chiral substrates.
-
Acidic Cleavage: If acidic conditions are necessary, use milder Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP), which has been shown to deprotect Cbz groups without causing racemization.[3] Avoid strong Brønsted acids like HBr in acetic acid if racemization is a significant issue.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize epimerization.
-
Problem 4: Unwanted Reactions of Hydroxyl Groups
Question: The hydroxyl groups in my serinol derivative are undergoing side reactions like O-acylation or O-alkylation. How can I avoid this?
Answer: The nucleophilic nature of the hydroxyl groups in serinol makes them susceptible to reaction under certain conditions.
-
Solution:
-
O-Acylation: This is more common during the coupling steps in peptide synthesis rather than Cbz deprotection itself. However, if acylating agents are present, protection of the hydroxyl groups (e.g., as silyl ethers or benzyl ethers) might be necessary.
-
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization can occur between the amine and a hydroxyl group to form an oxazolidinone. This is more likely if the reaction conditions promote the formation of a reactive intermediate.
-
To avoid this: Use mild and neutral deprotection methods like catalytic hydrogenolysis. Avoid strong acids or bases that might catalyze cyclization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for Cbz deprotection of serinol derivatives?
A1: Catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is the most widely used and generally recommended method. It is typically clean, high-yielding, and proceeds under mild, neutral conditions, which helps to preserve the stereochemical integrity and avoid side reactions with the hydroxyl groups.[1][4]
Q2: Can I use acidic conditions to remove the Cbz group from a serinol derivative?
A2: Yes, acidic cleavage is a viable alternative, especially if the molecule contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes). However, strong acids like HBr in acetic acid can be harsh and may lead to side reactions, including racemization. Milder Lewis acid conditions, such as AlCl₃ in HFIP, are often a better choice for sensitive substrates.[3]
Q3: My serinol derivative has other protecting groups. How do I achieve orthogonal deprotection of the Cbz group?
A3: The Cbz group is orthogonal to several common protecting groups:
-
Boc (tert-Butoxycarbonyl): Cbz is stable to the acidic conditions used to remove Boc groups (e.g., TFA).
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cbz is stable to the basic conditions used for Fmoc removal (e.g., piperidine).
-
Benzyl (Bn) ethers: Both Cbz and benzyl ethers are removed by hydrogenolysis. To selectively remove Cbz in the presence of a benzyl ether, acidic or other non-reductive methods should be used.
Q4: What are the expected byproducts of Cbz deprotection via hydrogenolysis?
A4: The expected and desired byproducts of a clean hydrogenolysis reaction are toluene and carbon dioxide, both of which are volatile and easily removed during work-up.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes quantitative data for common Cbz deprotection methods. While specific data for serinol derivatives is limited, the yields for analogous substrates provide a useful comparison.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [4] |
| H₂, 10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-L-phenylalanine | >95 | [4] | |
| H₂, 20% Pd(OH)₂/C | Various Solvents | N-Cbz protected amino acids | 57-66 | [1] | |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [4] |
| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [4] | |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | Variable | [4] |
| AlCl₃, HFIP | rt, 2-16 h | Various N-Cbz amines | High (not specified) | [3] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | Various N-Cbz amines | High (not specified) | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This is the most common method for Cbz deprotection.
-
Materials:
-
Cbz-protected serinol derivative
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
-
-
Procedure:
-
Dissolve the Cbz-protected serinol derivative in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Purge the flask with hydrogen gas and maintain a positive pressure (e.g., with a balloon or by connecting to a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected serinol derivative.
-
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method avoids the use of flammable hydrogen gas.
-
Materials:
-
Cbz-protected serinol derivative
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Ammonium formate (3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the Cbz-protected serinol derivative in MeOH or EtOH in a round-bottom flask.
-
Add ammonium formate and stir until it dissolves.
-
Carefully add the 10% Pd/C catalyst.
-
Stir the mixture at room temperature or with gentle heating (reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite™ to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product may require further purification to remove ammonium salts.
-
Protocol 3: Acidic Cleavage using AlCl₃ in HFIP
This is a mild acidic method suitable for substrates with reducible functional groups.
-
Materials:
-
Cbz-protected serinol derivative
-
Aluminum chloride (AlCl₃) (3 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Cbz-protected serinol derivative (1 equivalent) in HFIP.
-
Add AlCl₃ (3 equivalents) at room temperature. The mixture may be a suspension.
-
Stir the reaction at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by slowly adding aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography if necessary.[3]
-
Mandatory Visualizations
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Troubleshooting workflow for Cbz deprotection of serinol derivatives.
References
Technical Support Center: Optimizing Schotten-Baumann Conditions for Cbz Protection of Amino Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemoselective N-protection of amino alcohols with a benzyloxycarbonyl (Cbz) group under Schotten-Baumann conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chemoselectivity in the Cbz protection of amino alcohols under Schotten-Baumann conditions?
A1: The selective protection of the amino group over the hydroxyl group in an amino alcohol relies on the difference in nucleophilicity between the nitrogen and oxygen atoms. Amines are generally more nucleophilic than alcohols, and therefore, they react preferentially with benzyl chloroformate (Cbz-Cl).[1] The Schotten-Baumann reaction is typically conducted in a biphasic system (an organic solvent and an aqueous basic solution) which allows for the neutralization of the hydrochloric acid byproduct, driving the reaction towards the formation of the N-Cbz protected amino alcohol.[2][3]
Q2: What are the common side reactions to be aware of during the Cbz protection of amino alcohols?
A2: The primary side reactions include:
-
O-acylation: Formation of the O-Cbz protected or N,O-di-Cbz protected amino alcohol.
-
Di-Cbz protection: In the case of primary amino alcohols, the formation of a di-protected amine where two Cbz groups attach to the nitrogen atom.
-
Hydrolysis of benzyl chloroformate: The reaction of Cbz-Cl with water, which forms benzyl alcohol and carbon dioxide.[4]
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in neutralizing the HCl generated during the reaction and maintaining a pH that favors the nucleophilicity of the amine.[5] A pH range of 8-10 is generally recommended for the Cbz protection of amino acids.[6] Using a milder base, such as sodium bicarbonate (NaHCO₃), can enhance selectivity for N-protection over O-protection compared to stronger bases like sodium hydroxide (NaOH).[4]
Q4: Can the reaction temperature be adjusted to improve selectivity?
A4: Yes, performing the reaction at lower temperatures, typically between 0 °C and room temperature, is advisable. Lower temperatures can help to control the reaction rate and improve the selectivity for the more nucleophilic amino group.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Cbz Protected Amino Alcohol
If you are experiencing a low yield of your target product, consider the following potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after a prolonged period, consider a slight increase in the amount of Cbz-Cl or extending the reaction time.
-
Hydrolysis of Cbz-Cl: Ensure that the Cbz-Cl is added slowly to the reaction mixture, especially if the reaction is performed at a temperature above 0 °C. The quality of the Cbz-Cl is also important; old or discolored reagent may have already partially hydrolyzed.
-
Incorrect pH: The pH of the aqueous phase should be maintained between 8 and 10 to ensure the amine is sufficiently deprotonated and nucleophilic.[6] A pH that is too low can lead to the protonation of the amine, rendering it unreactive.[5] Conversely, a very high pH can increase the rate of hydrolysis of Cbz-Cl.
Issue 2: Presence of O-Acylated Byproduct
The formation of an O-Cbz or N,O-di-Cbz byproduct indicates a lack of chemoselectivity. To address this:
-
Choice of Base: Switch to a milder base. Sodium bicarbonate is less likely to deprotonate the hydroxyl group compared to sodium hydroxide, thus reducing the likelihood of O-acylation.
-
Temperature Control: Perform the reaction at 0 °C. The lower temperature will favor the reaction with the more nucleophilic amine.
-
Stoichiometry: Use a controlled amount of Cbz-Cl (typically 1.05 to 1.2 equivalents). A large excess of the protecting group reagent can lead to the acylation of the less reactive hydroxyl group once the amine has reacted.[4]
-
Slow Addition: Add the Cbz-Cl dropwise to the reaction mixture to maintain a low concentration of the electrophile, which will favor reaction with the more nucleophilic site.[4]
Issue 3: Formation of Di-Cbz Protected Primary Amino Alcohol
For primary amino alcohols, the formation of a byproduct where two Cbz groups are attached to the nitrogen can occur. To minimize this:
-
Use a Weaker Base: A milder base like sodium bicarbonate is less likely to deprotonate the already formed N-Cbz protected amine, which is a prerequisite for the addition of a second Cbz group.[4]
-
Control Stoichiometry and Addition: As with preventing O-acylation, use a slight excess of Cbz-Cl and add it slowly to the reaction mixture.
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield and selectivity of the N-Cbz protection of a generic amino alcohol.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on N-Selectivity | Rationale |
| Base | Strong Base (e.g., NaOH) | Weak Base (e.g., NaHCO₃) | Higher with weak base | A weak base is less likely to deprotonate the hydroxyl group, thus minimizing O-acylation.[4] |
| Temperature | Room Temperature (~25 °C) | Low Temperature (0 °C) | Higher at low temperature | Lowering the temperature reduces the overall reaction rate, enhancing the inherent selectivity for the more nucleophilic amine.[4] |
| Cbz-Cl Stoichiometry | Large Excess (>1.5 eq) | Slight Excess (1.05-1.2 eq) | Higher with slight excess | A large excess of the electrophile can lead to reactions with less nucleophilic sites after the primary amine has reacted.[4] |
| Rate of Addition | Rapid Addition | Slow, Dropwise Addition | Higher with slow addition | Slow addition maintains a low concentration of Cbz-Cl, favoring reaction at the most nucleophilic site.[4] |
Experimental Protocol: N-Cbz Protection of (S)-Valinol
This protocol provides a detailed methodology for the selective N-Cbz protection of (S)-Valinol.
Materials:
-
(S)-Valinol
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (S)-Valinol (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until it is dissolved.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the pure N-Cbz-(S)-Valinol.[7]
Visual Troubleshooting Workflow
References
- 1. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
how to remove unreacted benzyl chloroformate from a reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the effective removal of unreacted benzyl chloroformate (Cbz-Cl) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is benzyl chloroformate and why is its removal necessary?
Benzyl chloroformate is a common reagent used to install the benzyloxycarbonyl (Cbz or Z) protecting group onto amines.[1][2] It is crucial to remove any unreacted Cbz-Cl from the reaction mixture because it is a reactive and corrosive lachrymator that can interfere with subsequent reaction steps and complicate product purification.[2][3] Complete removal ensures the purity and stability of the desired Cbz-protected product.
Q2: What are the primary methods for removing unreacted benzyl chloroformate?
The primary methods involve quenching the reactive chloroformate to convert it into a more stable and easily separable compound, followed by a purification step. The most common strategies are:
-
Quenching with a weak aqueous base: Solutions of sodium bicarbonate or sodium carbonate are frequently used to hydrolyze excess Cbz-Cl.[4][5]
-
Quenching with ammonia: Aqueous ammonia reacts with Cbz-Cl to form benzyl carbamate, a solid that can sometimes be removed by filtration.[6]
-
Aqueous Workup/Extraction: After quenching, an extractive workup separates the organic product from water-soluble byproducts.[5][7]
-
Chromatography: Flash column chromatography is often used as a final purification step to remove residual impurities.[8][9]
Q3: How do I choose the right removal method for my experiment?
The choice depends on the stability and properties of your desired product.
-
If your product is stable under basic conditions, quenching with aqueous sodium bicarbonate followed by an extractive workup is a robust and common method.
-
If your product has poor solubility in common extraction solvents, quenching to form a precipitate (like benzyl carbamate) might be advantageous.
-
If impurities persist after extraction, column chromatography is necessary. The choice of eluent will depend on the polarity of your product relative to the byproducts.
Q4: What are the common byproducts to expect after quenching?
When quenching unreacted benzyl chloroformate, the main byproducts are:
-
Benzyl alcohol: Formed from the hydrolysis of Cbz-Cl in the presence of water.[10][11]
-
Benzyl carbamate: Formed when ammonia is used as the quenching agent.[6]
-
Carbon dioxide and Hydrochloric acid (as a salt): Also products of hydrolysis. The acid is neutralized by the base used in the workup.[10][11]
Q5: How can I monitor the removal of benzyl chloroformate?
The removal process can be monitored using Thin Layer Chromatography (TLC). It is advisable to run a TLC plate spotting the crude reaction mixture, a standard of pure benzyl chloroformate, and the reaction mixture after workup.[5] This allows you to visualize the disappearance of the Cbz-Cl spot.
Troubleshooting Guides
Problem: An emulsion formed during the aqueous extraction.
-
Possible Cause: High concentration of reagents or excessively vigorous shaking of the separatory funnel.
-
Solution:
-
Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
In the future, dilute the reaction mixture with more organic solvent before the wash and use gentle inversions of the separatory funnel instead of vigorous shaking.
-
Problem: My product seems to be lost in the aqueous layer during extraction.
-
Possible Cause: The desired product has high polarity and is water-soluble.
-
Solution:
-
Before extraction, remove the reaction solvent by rotary evaporation. Redissolve the residue in an extraction solvent that has a lower affinity for water, such as ethyl acetate or dichloromethane.
-
Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product in the aqueous phase.
-
Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent.
-
For highly polar products, a specialized extraction solvent mixture like 3:1 chloroform/isopropanol may be effective.[12]
-
Problem: Benzyl alcohol, a byproduct, is co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of your product and benzyl alcohol are very similar, leading to close or overlapping Rf values on TLC.[13]
-
Solution:
-
Optimize the Solvent System: Carefully adjust the polarity of your eluent. Try using a solvent system with different properties, for example, switching from ethyl acetate/hexane to dichloromethane/methanol. Running a gradient elution can also improve separation.
-
Chemical Conversion: If optimization fails, consider a pre-chromatography chemical treatment if your product is stable. For instance, washing the organic layer with a dilute acid solution can help ensure any basic impurities are protonated and move to the aqueous phase, potentially altering the chromatographic behavior of other components.
-
Data Presentation
Table 1: Comparison of Common Quenching Reagents for Benzyl Chloroformate
| Quenching Reagent | Reaction Product | Advantages | Disadvantages |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Benzyl Alcohol + CO₂[10][11] | Inexpensive, readily available, mild base suitable for many functional groups. | Generates CO₂ gas, requiring careful and slow addition with proper venting.[13] |
| Aqueous Ammonia (NH₄OH) | Benzyl Carbamate[6] | Forms a solid byproduct that can potentially be filtered off. | The resulting benzylamine from the hydrolysis of benzyl carbamate may need an acidic wash for removal.[13] |
| Water (Hydrolysis) | Benzyl Alcohol + HCl[10][11] | Simple to add. | Produces HCl, which can be detrimental to acid-sensitive products and requires subsequent neutralization. |
Table 2: Physical Properties of Benzyl Chloroformate and Key Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| Benzyl Chloroformate | 170.59 | 103 (at 20 mmHg)[1][3] | ~1.21[3] | Miscible with most organic solvents; reacts with water.[3] |
| Benzyl Alcohol | 108.14 | 205 | 1.044 | Soluble in organic solvents and moderately soluble in water. |
| Benzyl Carbamate | 151.17 | Decomposes | 1.239 | Soluble in hot water, ethanol, and toluene. |
Experimental Protocols
Protocol 1: Standard Quench and Extractive Workup
This protocol is suitable for most Cbz-protection reactions where the product is stable to weak bases and soluble in standard organic solvents.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This moderates the rate of the quenching reaction.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.[13]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. If needed, add more organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the product fully.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (1 x volume)
-
Brine (1 x volume) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or crystallization as required.
Protocol 2: Quenching with Aqueous Ammonia
This method is useful when the formation of a solid byproduct is desired.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Add cold, concentrated aqueous ammonium hydroxide (NH₄OH) dropwise to the vigorously stirred reaction mixture.[6] A white precipitate of benzyl carbamate should form.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete reaction of excess Cbz-Cl.[6][13]
-
Isolation Option A (Filtration): If a significant amount of solid has formed and the desired product is soluble in the reaction solvent, filter the mixture. Wash the collected solid with cold water and a small amount of cold solvent. The filtrate contains the desired product.
-
Isolation Option B (Extraction): If filtration is not practical, transfer the mixture to a separatory funnel. Add an organic solvent and water. Separate the layers. The organic layer may need to be washed with dilute HCl to remove any benzylamine formed, followed by water and brine washes.[13]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the removal of unreacted benzyl chloroformate.
Caption: Chemical pathways for quenching unreacted benzyl chloroformate.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl Chloroformate [commonorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 11. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring N-Cbz Deprotection by Thin-Layer Chromatography (TLC)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the removal of the Carboxybenzyl (Cbz or Z) protecting group from nitrogen atoms using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC help monitor the progress of an N-Cbz deprotection reaction?
A1: TLC is a rapid and effective method to qualitatively track the progress of a deprotection reaction. By spotting the reaction mixture alongside the original Cbz-protected starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the deprotected product.[1][2] A successful reaction will show the consumption of the starting material spot and the formation of a new spot corresponding to the free amine.[1]
Q2: What are the expected changes in Retention Factor (Rf) values on a normal-phase silica TLC plate after successful N-Cbz deprotection?
A2: The Cbz-protected starting material is significantly less polar than the resulting free amine product. Consequently, on a normal-phase silica TLC plate, the product will have a much lower Rf value and will appear closer to the baseline.[1] The less polar starting material will travel further up the plate, resulting in a higher Rf value.[1]
Q3: Which visualization techniques are most effective for seeing the starting material and the product on the TLC plate?
A3: A combination of visualization techniques is typically used:
-
UV Light (254 nm): The Cbz group contains an aromatic benzyl ring, which is UV-active.[1] This allows for the visualization of the Cbz-protected starting material as a dark spot on a fluorescent green background.
-
Ninhydrin Stain: This stain reacts with primary and secondary amines to produce a colored spot (typically purple or yellow) upon heating.[1][2] This is ideal for visualizing the deprotected amine product, which will not be visible under UV light if it lacks a chromophore. The Cbz-protected starting material will not react with ninhydrin.[1]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized.[3] It can be useful for visualizing both the starting material and the product, which will appear as yellow or brown spots on a purple background.[3]
Q4: What are some common solvent systems (mobile phases) for monitoring N-Cbz deprotection?
A4: The choice of solvent system depends on the specific polarity of the substrate. The goal is to achieve good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[4] Common starting points for normal-phase silica gel plates include mixtures of a less polar solvent and a more polar solvent.
Troubleshooting Guide
Problem 1: I see my starting material spot under UV light, but after running the reaction for the specified time, the spot has not diminished, and I don't see a new, lower Rf spot with ninhydrin.
-
Possible Cause: Reaction Failure or Inactivity. The deprotection reaction has not proceeded.
-
Catalytic Hydrogenolysis (Pd/C, H₂): The palladium catalyst may be poisoned or inactive.[5][6] Sulfur-containing compounds are common catalyst poisons.[1][5] Also, ensure the system is properly purged and under a positive pressure of hydrogen. Inadequate mixing can also lead to poor reaction rates.[5][6]
-
Acidic Cleavage (HBr/HOAc, TFA): The acid may be old or of insufficient strength.[6] The presence of water can also interfere with the reaction under anhydrous conditions.[6]
-
-
Solution:
-
For hydrogenolysis, try using a fresh batch of catalyst, increasing the catalyst loading (e.g., 10-20 mol%), or ensuring the starting material and solvents are of high purity.[1][6] If catalyst poisoning is suspected due to the substrate structure (e.g., presence of sulfur), consider an alternative deprotection method.[5][7]
-
For acidic cleavage, use fresh, anhydrous acid and ensure all glassware is dry.[6] If the reaction is still slow, consider increasing the reaction temperature or using a stronger acid.[1]
-
Problem 2: My TLC plate shows multiple new spots, in addition to or instead of the expected product spot.
-
Possible Cause: Formation of Side Products.
-
During catalytic hydrogenolysis with an insufficient hydrogen source, a side reaction can produce N-benzyl-protected tertiary amines.[8]
-
During acidic deprotection with HBr in acetic acid, the newly formed amine can sometimes be acetylated by the solvent.[7]
-
If the substrate contains other sensitive functional groups, they may have reacted under the deprotection conditions.
-
-
Solution:
-
Ensure a sufficient and continuous supply of hydrogen for catalytic hydrogenolysis.
-
For acidic deprotection, consider using a non-nucleophilic acid/solvent system, such as HCl in dioxane.[7]
-
It is crucial to choose a deprotection method that is compatible with other functional groups in the molecule.[9]
-
Problem 3: The product spot on the TLC is streaking or "tailing" badly.
-
Possible Cause: The free amine is very polar and is interacting strongly with the acidic silica gel. This can make it difficult to obtain a clean spot and an accurate Rf value.
-
Solution:
-
Add a small amount of a basic modifier to your mobile phase. For example, adding 0.5-1% triethylamine or ammonia to the solvent system can neutralize the acidic sites on the silica gel, leading to sharper, more well-defined spots for amines.
-
Alternatively, for very polar amines, a solvent system like n-butanol/acetic acid/water can be effective.[10]
-
Problem 4: I can't see the product spot with ninhydrin, even though the starting material spot is gone.
-
Possible Cause 1: The product is not a primary or secondary amine. Ninhydrin does not react with tertiary or aromatic amines.
-
Solution 1: Use a more general stain, such as potassium permanganate or phosphomolybdic acid, which can visualize a wider range of organic compounds.[3]
-
Possible Cause 2: The product concentration is too low to be detected.
-
Solution 2: Try spotting a more concentrated sample of the reaction mixture on the TLC plate.
Data Presentation
| Parameter | Cbz-Protected Amine (Starting Material) | Deprotected Amine (Product) |
| Polarity | Lower | Higher |
| Typical Rf Value | Higher (e.g., 0.6 - 0.8) | Lower (e.g., 0.1 - 0.3) |
| UV Visualization (254 nm) | Visible (dark spot) | Not typically visible (unless other chromophores are present) |
| Ninhydrin Staining | No color change | Colored spot (e.g., purple, yellow) |
| KMnO₄ Staining | Yellow/Brown spot on purple background | Yellow/Brown spot on purple background |
Note: Rf values are highly dependent on the specific compound and the exact TLC conditions (solvent system, plate type, temperature).
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.[1] With a pencil, gently draw a light line about 1 cm from the bottom of the plate (the origin).
-
Solvent System Preparation: Prepare the mobile phase by mixing the chosen solvents in a developing chamber. A common starting system is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v) or Ethyl Acetate and Hexane (e.g., 30:70 v/v).[1][4] Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover the chamber.[2]
-
Spotting: Dissolve a small amount of your starting material in a suitable solvent (e.g., MeOH or DCM) to create a reference solution.[1] Using separate capillary tubes, spot the starting material reference and the reaction mixture on the origin line of the TLC plate. It is also good practice to co-spot (apply both the starting material and reaction mixture to the same spot) to aid in comparison.[2]
-
Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line.[2] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2]
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring N-Cbz deprotection using TLC.
Troubleshooting Logic for TLC Analysis
Caption: Troubleshooting decision tree for TLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
preventing racemization during N-Cbz-amino acid coupling reactions
Welcome to the technical support center for N-Cbz-amino acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of N-Cbz-amino acid coupling?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to a mixture of L- and D-enantiomers.[1] In peptide synthesis, this results in the incorporation of the incorrect D-amino acid into the peptide chain, which can dramatically alter the peptide's structure and biological activity.[1][2]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of N-Cbz-amino acids for peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group of the N-Cbz-amino acid cyclizes to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[3][4]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is more prevalent under strongly basic conditions.[1]
Urethane-based protecting groups like Cbz are known to suppress racemization by disfavoring the formation of the oxazolone intermediate compared to other N-acyl protecting groups.[5]
Q3: Which N-Cbz-amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize under certain conditions, some are particularly prone to it. N-Cbz derivatives of Histidine (His) and Cysteine (Cys) are highly susceptible to racemization.[6][7] Serine (Ser) can also be problematic.[6]
Q4: How do additives like HOBt and Oxyma help prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC or DCC.[3][4] These additives react with the highly reactive O-acylisourea intermediate formed by the carbodiimide to generate an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[8]
Q5: Does the choice of base influence the extent of racemization?
A5: Yes, the type and amount of base are critical. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases such as triethylamine (TEA).[3] Weaker bases like N-methylmorpholine (NMM) can also be used to minimize racemization.[5] Using the minimum necessary amount of base is also recommended, as excess base can promote both oxazolone formation and direct enolization.[9]
Troubleshooting Guides
Issue 1: Significant levels of the D-diastereomer are detected in my peptide product.
This is a common indication that racemization has occurred during the coupling of your N-Cbz-amino acid.
| Troubleshooting Steps | Solution |
| 1. Evaluate Coupling Reagent & Additives | The choice of coupling reagent is critical. For carbodiimides (DCC, DIC), the use of an additive like HOBt or Oxyma is essential.[9] Consider switching to a uronium/aminium-based reagent like HATU or HCTU, which are known for their high reactivity and lower racemization potential.[3][9] |
| 2. Check Base Type and Stoichiometry | Ensure you are using a sterically hindered base (e.g., DIPEA) or a weaker base (e.g., NMM).[3][5] Use the minimum required equivalents of base, as excess base significantly increases the risk of racemization.[9] |
| 3. Lower the Reaction Temperature | Elevated temperatures accelerate racemization.[3] Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[10] |
| 4. Minimize Pre-activation Time | Allowing the N-Cbz-amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization. Minimize pre-activation time or consider in-situ activation where the coupling reagent is added to a mixture of all other components.[10] |
| 5. Solvent Selection | The polarity of the solvent can play a role. While DMF is common, for particularly sensitive couplings, consider less polar solvents like dichloromethane (DCM), which may reduce racemization.[8][11] |
Issue 2: Racemization is still a problem, especially with Cbz-His or Cbz-Cys.
These amino acids are notoriously difficult to couple without some degree of racemization.
| Troubleshooting Steps | Solution |
| 1. Optimize Additive Choice | For these sensitive amino acids, Oxyma-based additives have shown superior performance in suppressing racemization compared to HOBt.[12] Consider using DIC/Oxyma for the coupling step. |
| 2. Use of Metal Salt Additives | The addition of copper(II) chloride (CuCl₂) in combination with DIC/HOBt has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[4][6] |
| 3. Consider Alternative Coupling Reagents | For particularly challenging couplings, phosphonium-based reagents like PyBOP can be effective.[9] Third-generation uronium reagents like COMU, which incorporates an Oxyma moiety, are also excellent choices for minimizing racemization.[9] |
| 4. Protecting Group Strategy for Histidine | For Histidine, protecting the imidazole side chain nitrogen (e.g., with a Trityl (Trt) or Methoxybenzyl (Mmt) group) can significantly reduce racemization.[7] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acids being coupled, reaction conditions, and the analytical method used for determination. The following tables provide a comparative summary of racemization levels observed with different coupling reagents and additives.
Table 1: Comparison of Racemization Levels with Various Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Notes and References |
| HBTU | 1.5 - 5.0% | Exhibits a moderate level of racemization.[6] |
| HATU | 0.5 - 2.0% | Generally shows lower racemization than HBTU due to the 7-aza substitution which accelerates coupling.[3][6] |
| HCTU | 1.0 - 4.0% | Performance is generally comparable to HBTU.[6] |
| PyBOP | 1.0 - 3.5% | A phosphonium-based reagent that offers a good balance of performance and safety.[6] |
| COMU | < 1.0% | A third-generation uronium reagent with very low racemization, often outperforming other reagents.[6] |
| DIC/HOBt | 0.5 - 2.5% | A classic and cost-effective method that is effective at suppressing racemization.[6] |
| DIC (alone) | High | Not recommended without an additive due to significant racemization.[3] |
Data is compiled from various model peptide systems and should be considered representative.
Table 2: Comparison of Additives for Racemization Suppression in a Model Peptide Synthesis
| Additive (with DIC) | Amino Acid Coupled | % D-Isomer (Epimerization) | Reference |
| HOBt | His | ~4-6% | [12] |
| HOAt | His | ~2-3% | |
| Oxyma | His | ~1.8% | [9] |
| HOBt | Cys | ~1-2% | [12] |
| Oxyma | Cys | Negligible | [9] |
These values highlight the superior performance of Oxyma in suppressing racemization for sensitive amino acids.
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of an N-Cbz-Amino Acid using DIC/HOBt in Solution Phase
This protocol describes a standard procedure for coupling an N-Cbz-protected amino acid to an amino acid ester hydrochloride.
Materials:
-
N-Cbz-amino acid (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-Cbz-amino acid (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the base (NMM or DIPEA, 1.0 eq) to neutralize the hydrochloride salt.
-
Add DIC (1.1 eq) dropwise to the cooled, stirring solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct if it has precipitated.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method for analyzing the diastereomeric ratio of a synthesized dipeptide.
Materials:
-
Crude or purified dipeptide sample
-
HPLC-grade solvents (e.g., acetonitrile, water, isopropanol)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide (approx. 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile/water).
-
HPLC Method Development:
-
Equilibrate the chiral column with the mobile phase. A typical starting mobile phase for peptide diastereomers could be a mixture of hexane/isopropanol or an aqueous buffer with acetonitrile.
-
Inject the sample and run a gradient or isocratic elution to achieve separation of the diastereomers. The exact conditions will need to be optimized for the specific peptide.
-
The mobile phase often contains a small amount of an additive like TFA (0.1%) to improve peak shape.
-
-
Analysis:
-
Identify the peaks corresponding to the desired L,L-diastereomer and the undesired D,L-diastereomer. This can be confirmed by synthesizing a small amount of the D,L-diastereomer as a reference standard.
-
Integrate the peak areas of the two diastereomers.
-
-
Calculation of Racemization:
-
% Racemization = [Area of D,L peak / (Area of L,L peak + Area of D,L peak)] x 100
-
Visualizations
Caption: Mechanisms of racemization and the role of additives.
Caption: Troubleshooting workflow for high racemization.
References
- 1. bachem.com [bachem.com]
- 2. Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to N-Cbz and Boc Protection of 2-Amino-1,3-propanediol for Researchers
For researchers and professionals in drug development and organic synthesis, the strategic selection of an amine protecting group is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective comparison of two of the most widely employed N-protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), specifically for the protection of 2-amino-1,3-propanediol (also known as serinol). This comparison is supported by experimental data to facilitate an informed choice based on reaction conditions, yields, and deprotection strategies.
At a Glance: Key Differences and Orthogonality
The primary distinction between the Cbz and Boc protecting groups lies in their stability and cleavage conditions, which forms the basis of their orthogonality. Orthogonal protection allows for the selective removal of one protecting group in the presence of the other, a crucial strategy in multi-step syntheses of complex molecules.
-
N-Cbz (Carboxybenzyl): This protecting group is typically stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.
-
N-Boc (tert-Butoxycarbonyl): The Boc group is stable to catalytic hydrogenation and basic conditions but is easily removed under acidic conditions.
This fundamental difference in lability allows for the selective deprotection of either group, enabling precise synthetic manipulations at different stages.
Quantitative Data Summary
The following tables summarize the quantitative data for the protection of 2-amino-1,3-propanediol and the subsequent deprotection of the N-protected products.
Table 1: Comparison of N-Protection Reactions of 2-Amino-1,3-propanediol
| Protecting Group | Reagent | Solvent | Base | Reaction Time | Temperature | Yield |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | - | 5 minutes | Room Temp. | ~99%[1] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Ethanol | - | 16 hours | Room Temp. | 100%[2] |
Table 2: Comparison of Deprotection Reactions
| Protected Amine | Deprotection Reagent | Solvent | Reaction Time | Temperature |
| N-Cbz-2-amino-1,3-propanediol | H₂, 10% Pd/C | Methanol | 1-4 hours | Room Temp. |
| N-Boc-2-amino-1,3-propanediol | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3 hours | Room Temp.[2] |
Reaction Schemes and Logical Workflow
The following diagrams illustrate the chemical transformations and a decision-making workflow for selecting the appropriate protecting group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: N-Cbz Protection of 2-Amino-1,3-propanediol
This protocol is adapted from a general procedure for the chemoselective N-benzyloxycarbonylation of amines in water.[1]
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Benzyl Chloroformate (Cbz-Cl)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a stirred solution of 2-amino-1,3-propanediol (1.0 mmol) in water (3 mL), add benzyl chloroformate (1.05 mmol) at room temperature.
-
Stir the reaction mixture vigorously for 5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound.
Protocol 2: N-Boc Protection of 2-Amino-1,3-propanediol
This protocol is based on the synthesis of N-Boc-serinol.[2]
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-1,3-propanediol (0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (0.11 mol) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion of the reaction, concentrate the solution to dryness under vacuum to afford N-Boc-2-amino-1,3-propanediol as a white solid.[2]
Protocol 3: Deprotection of this compound via Catalytic Hydrogenolysis
This is a general and widely used method for Cbz deprotection.
Materials:
-
This compound
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas supply (e.g., balloon)
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically 1-4 hours), carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-amino-1,3-propanediol.
Protocol 4: Deprotection of N-Boc-2-amino-1,3-propanediol using Trifluoroacetic Acid (TFA)
This is a standard and efficient method for Boc deprotection.[2]
Materials:
-
N-Boc-2-amino-1,3-propanediol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-2-amino-1,3-propanediol in DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 2-amino-1,3-propanediol.
Conclusion
The choice between N-Cbz and N-Boc protection for 2-amino-1,3-propanediol is contingent upon the overall synthetic strategy, particularly the stability of other functional groups within the molecule and the desired deprotection conditions. The Boc group offers a high-yielding protection step and is readily removed with acid, making it ideal for substrates sensitive to hydrogenolysis. Conversely, the Cbz group provides robust protection under a wider range of non-reductive conditions and can be cleanly cleaved under mild hydrogenolysis conditions, a significant advantage for molecules containing acid-labile functionalities. The orthogonality of these two protecting groups provides a powerful toolkit for the synthesis of complex molecules derived from 2-amino-1,3-propanediol.
References
advantages and disadvantages of Cbz protection in peptide synthesis
A Comparative Guide to Cbz Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to chemists, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a significant historical and practical importance.[1] This guide provides a comprehensive comparison of the Cbz protecting group with its common alternatives, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
A Head-to-Head Comparison: Cbz vs. Boc and Fmoc
The choice of a protecting group is a critical decision in peptide synthesis, influencing the overall efficiency, purity of the final product, and compatibility with other functional groups. The primary distinction between Cbz, Boc, and Fmoc lies in their cleavage conditions, which dictates their orthogonality and application in different synthetic methodologies.[2]
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Nature | Benzyloxycarbonyl group | tert-Butoxycarbonyl group | 9-Fluorenylmethyloxycarbonyl group |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) | Gold standard for solid-phase peptide synthesis (SPPS)[3] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[3][4] | Acidic conditions (e.g., Trifluoroacetic acid - TFA)[2] | Mild basic conditions (e.g., 20% piperidine in DMF)[2][3] |
| Byproducts of Deprotection | Toluene and Carbon Dioxide (volatile and easily removed)[1] | Isobutylene and Carbon Dioxide (volatile) | Dibenzofulvene-piperidine adduct (requires thorough washing) |
| Orthogonality | Orthogonal to Boc and Fmoc groups[3] | Orthogonal to Fmoc and some side-chain protecting groups | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[3] |
| Stability | Stable to basic and mildly acidic conditions[1] | Stable to basic and nucleophilic conditions | Stable to acidic conditions |
| Racemization | Generally low, especially with catalytic hydrogenolysis.[3] Acidic cleavage can be harsher.[3] | Can be a concern, but manageable with optimized conditions. | Generally low, often less than 0.4% per cycle, but dependent on coupling reagents and base.[3] |
| Typical Yield (per cycle in SPPS) | Not typically used in modern SPPS | >99% | >99%[3] |
Advantages of Cbz Protection
The Cbz group offers several distinct advantages that have contributed to its long-standing use in peptide synthesis:
-
Stability and Crystallinity: Cbz-protected amino acids are often stable, crystalline solids, which facilitates their purification and handling.[5][6]
-
Robustness: The Cbz group is stable under a wide range of reaction conditions, including those that are basic and mildly acidic, offering flexibility in multi-step syntheses.[1]
-
Orthogonality: Its removal conditions are orthogonal to both Boc and Fmoc protecting groups, making it a valuable tool in complex synthetic routes where multiple protecting groups are required.[2][3]
-
Clean Deprotection: Catalytic hydrogenolysis, the most common deprotection method, yields volatile byproducts (toluene and carbon dioxide) that are easily removed, simplifying the work-up procedure.[1][4]
-
Reduced Racemization: The introduction of the Cbz group can reduce the degree of racemization during peptide coupling.[5]
Disadvantages of Cbz Protection
Despite its advantages, the Cbz group has limitations that have led to its decreased use in modern solid-phase peptide synthesis (SPPS):
-
Harsh Deprotection Conditions: While catalytic hydrogenolysis is mild, it is not compatible with functional groups susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing groups.[4] The alternative, strong acidic conditions (e.g., HBr in acetic acid), can be harsh and may lead to side reactions with sensitive amino acid residues.[3][4]
-
Limited Applicability in SPPS: The conditions required for Cbz deprotection are generally not compatible with the solid supports and linkers used in modern SPPS, where Fmoc and Boc strategies dominate.[7]
-
Catalyst Handling: The palladium on carbon (Pd/C) catalyst used for hydrogenolysis can be pyrophoric and requires careful handling.[1]
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amino acid
-
1 M Sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[1]
-
With vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz group using catalytic hydrogenolysis.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or ethanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.[1]
-
Carefully add the 10% Pd/C catalyst.[1]
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., using a balloon).[1]
-
Stir the reaction mixture vigorously at room temperature and monitor its progress using thin-layer chromatography (TLC).[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Visualizing the Process
To better understand the role of protecting groups in peptide synthesis, the following diagrams illustrate the general workflow and the structure of a Cbz-protected amino acid.
Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Structure of a Cbz-protected amino acid (Alanine).
Conclusion
The Cbz protecting group, while largely superseded by Fmoc and Boc in automated solid-phase peptide synthesis, remains a valuable and relevant tool in the arsenal of the synthetic chemist. Its robustness, orthogonality, and the clean nature of its removal by catalytic hydrogenolysis make it particularly well-suited for solution-phase synthesis and the preparation of complex peptide fragments. A thorough understanding of the advantages and disadvantages of Cbz protection, in comparison to its more modern counterparts, enables researchers to make informed decisions and devise the most effective strategies for the synthesis of peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection: Catalytic Hydrogenolysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, the strategic removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The choice of deprotection method is dictated by the substrate's functional group tolerance, desired reaction conditions, and scalability. This guide provides an objective comparison of catalytic hydrogenolysis with other common Cbz deprotection methods, supported by experimental data and detailed protocols.
At a Glance: Comparing Cbz Deprotection Methods
The selection of an appropriate Cbz deprotection strategy is a critical decision in organic synthesis. Catalytic hydrogenolysis remains the most common and versatile method due to its mild conditions and clean byproducts.[1] However, for substrates with reducible functional groups, alternative methods such as acidic or nucleophilic cleavage provide excellent orthogonality.[1][2]
| Deprotection Method | Reagents/Catalyst | Typical Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, RT, 1 atm | 1 - 24 h | >95 | Mild, neutral pH, clean byproducts (toluene, CO₂).[3][4] | Incompatible with reducible groups (alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[3] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | MeOH, reflux | 1 - 3 h | >90 | Safer alternative to H₂ gas, rapid.[1][2] | Still a reductive method, may affect some sensitive groups. |
| NaBH₄, Pd/C | MeOH, RT | 5 - 15 min | 93 - 98 | Very rapid, mild conditions.[5][6] | Requires careful addition of NaBH₄. | |
| Acidic Cleavage | 33% HBr in Acetic Acid | Room Temperature | 1 - 4 h | >90 | Effective for substrates sensitive to hydrogenation, metal-free.[7][8] | Harsh acidic conditions, not suitable for acid-labile groups (e.g., Boc).[2] |
| AlCl₃ in HFIP | Room Temperature | 2 - 16 h | 80 - 95 | Milder than strong acids, good functional group tolerance (nitro, benzyl ethers).[2][9] | Requires stoichiometric Lewis acid, HFIP is a costly solvent.[2] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Not specified | High | Ideal for substrates that poison palladium catalysts (e.g., sulfur-containing compounds).[10] | Requires elevated temperature and basic conditions. |
Visualizing the Decision-Making Process
The choice of a Cbz deprotection method is primarily governed by the functional groups present in the substrate. This diagram illustrates a simplified decision-making workflow.
Caption: A decision tree to guide the selection of a Cbz deprotection method.
Experimental Protocols
Below are detailed protocols for the key Cbz deprotection methods discussed.
Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C
This is the most conventional method for Cbz deprotection, valued for its mild conditions and clean byproducts.[1]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.[1]
-
Purge the flask with an inert gas.[1]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the flask with an inert gas.[4]
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[4]
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate and Pd/C
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[3]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ammonium formate (3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[3]
-
Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]
-
Stir the mixture at room temperature or with gentle heating.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite™ to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The product will be the formate salt.
-
If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is particularly useful for substrates containing functional groups sensitive to hydrogenation.[3]
Materials:
-
Cbz-protected compound
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[3]
-
Add a solution of 33% HBr in acetic acid.[3]
-
Stir the mixture at room temperature for 2 to 16 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[7]
-
Collect the precipitate by filtration or centrifugation.[7]
-
Wash the precipitate with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[7]
-
Dry the resulting solid under vacuum.[7]
General Experimental Workflow
The following diagram outlines a generalized workflow applicable to most Cbz deprotection experiments.
Caption: A generalized workflow for a typical Cbz deprotection experiment.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Orthogonal Strategies in Amine Protection: A Comparative Guide to Cbz, Boc, and Fmoc Groups
In the landscape of organic synthesis, particularly within peptide and complex molecule synthesis, the judicious use of protecting groups is paramount for success. The ability to selectively mask and demask reactive amine functionalities dictates the efficiency and outcome of a synthetic route. This guide provides a detailed comparison of three of the most prevalent amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their orthogonal deprotection strategies, supported by experimental data, to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The cornerstone of modern protecting group strategy lies in orthogonality—the ability to remove one type of protecting group in the presence of others using specific, non-interfering reaction conditions.[1] The Cbz, Boc, and Fmoc groups form a powerful orthogonal set, a critical feature for the stepwise synthesis of complex molecules with multiple functional groups.[1]
At a Glance: A Comparative Overview
The fundamental difference between Cbz, Boc, and Fmoc lies in their lability under distinct chemical conditions, which is the basis of their orthogonality.
| Feature | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Hydrogenolysis | Acid-Labile | Base-Labile |
| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation | Trifluoroacetic Acid (TFA); HCl in Dioxane | 20-50% Piperidine in DMF |
| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Key Advantages | Orthogonal to Boc and Fmoc; stable over a wide range of non-reductive conditions. | Widely used in solid-phase peptide synthesis (SPPS); compatible with Cbz and Fmoc. | Mild deprotection conditions; central to modern SPPS; deprotection can be monitored by UV absorbance. |
| Potential Limitations | Incompatible with reducible groups (e.g., alkynes, nitro groups); catalyst poisoning can be an issue. | Strong acid for cleavage can be detrimental to sensitive substrates. | The dibenzofulvene byproduct can form adducts; piperidine is toxic. |
Orthogonal Deprotection Strategies: Experimental Data
The true utility of these protecting groups is realized when they are used in concert, allowing for the selective deprotection of a specific amine in a multi-functionalized molecule.
Selective Deprotection of Boc in the Presence of Cbz and Fmoc
The Boc group is reliably removed under acidic conditions, while Cbz and Fmoc remain intact.[2]
| Substrate | Deprotection Conditions | Time | Yield | Purity | Orthogonality Notes |
| Cbz-Peptide-Boc | 50% TFA in DCM | 1-4 hours | Variable (70-90%) | Good to Excellent | Cbz and Fmoc groups are stable. |
| Cbz-Peptide-Boc | HCl in Dioxane | 1-2 hours | >90% | >95% | A milder alternative to neat TFA. |
| Boc-Protected Amine | Oxalyl chloride in Methanol | 1-4 hours | up to 90% | High | Mild conditions, Cbz and Fmoc are stable.[3] |
Selective Deprotection of Fmoc in the Presence of Cbz and Boc
The Fmoc group's lability to bases like piperidine allows for its selective removal without affecting the acid-labile Boc or hydrogenolysis-sensitive Cbz groups.[4] This is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4]
| Substrate | Deprotection Conditions | Time | Yield | Purity | Orthogonality Notes |
| Cbz/Boc-Peptide-Fmoc | 20% Piperidine in DMF | 5-20 minutes | >95% | >98% | Cbz and Boc groups are stable.[5] |
| Cbz/Boc-Peptide-Fmoc | 2% DBU, 2% Piperidine in DMF | ~10 minutes | High | High | DBU can be used for faster deprotection. |
Selective Deprotection of Cbz in the Presence of Boc and Fmoc
The Cbz group is unique in its removal by catalytic hydrogenolysis, a condition to which both Boc and Fmoc are generally stable.[1]
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[6] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C in MeOH | 1-4 hours | >90% | >95% | Safer alternative to hydrogen gas.[7] |
| Lewis Acid-Mediated | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[6] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of a Boc group from a peptide containing Cbz and/or Fmoc protected amines.[2]
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution (to create a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Selective Deprotection of the Fmoc Group
This protocol details the standard procedure for Fmoc removal in solid-phase peptide synthesis, which is orthogonal to Boc and Cbz groups.[4]
Materials:
-
Fmoc-protected peptide on solid support (resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene adduct.
Protocol 3: Selective Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz group via catalytic hydrogenolysis, a method that leaves Boc and Fmoc groups intact.[7]
Materials:
-
Cbz-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Orthogonality
The following diagrams illustrate the orthogonal relationship between Cbz, Boc, and Fmoc protecting groups.
Caption: Orthogonal deprotection of Cbz, Boc, and Fmoc.
Caption: Decision workflow for sequential deprotection.
Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups is a critical strategic decision in chemical synthesis. Their distinct deprotection mechanisms provide a robust and largely orthogonal toolkit for chemists. The acid lability of Boc, the base lability of Fmoc, and the unique hydrogenolytic cleavage of Cbz allow for the selective and sequential deprotection of multiple amine functionalities within a complex molecule. By understanding the specific conditions required for the removal of each group and leveraging their orthogonality, researchers can design and execute elegant and efficient synthetic routes to novel therapeutics and complex molecular architectures.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of N-Cbz-2-amino-1,3-propanediol and its Boc-Protected Analog for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among the chiral building blocks available, 2-amino-1,3-propanediol, also known as serinol, serves as a versatile scaffold for the synthesis of a variety of biologically active compounds.[1] The protection of its amino group is a critical step to enable selective reactions at other functionalities. This guide provides a comprehensive comparative analysis of two commonly used protected forms of serinol: N-Cbz-2-amino-1,3-propanediol and its N-Boc-protected counterpart.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two analogs is essential for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | This compound | N-Boc-2-amino-1,3-propanediol |
| Molecular Formula | C₁₁H₁₅NO₄[2] | C₈H₁₇NO₄[3] |
| Molecular Weight | 225.2 g/mol [2] | 191.22 g/mol [3] |
| Appearance | White to off-white solid | White solid[4] |
| Melting Point | Not specified | 85-89 °C |
| CAS Number | 71811-26-2[2] | 125414-41-7[3] |
Reactivity and Stability: A Tale of Two Protecting Groups
The choice between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups hinges on their distinct reactivity profiles and stability under various reaction conditions. This orthogonality is a cornerstone of modern synthetic strategy.[5]
This compound utilizes the Cbz group, which is notably stable to acidic and basic conditions.[5] Its removal is most commonly and cleanly achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[5][6] This method is mild and produces toluene and carbon dioxide as byproducts.[6] However, the Cbz group can be sensitive to other transition metal-catalyzed reactions.[5]
N-Boc-2-amino-1,3-propanediol , on the other hand, is characterized by its acid-labile Boc protecting group.[7] It is stable to bases, nucleophiles, and catalytic hydrogenation, making it an excellent orthogonal partner to the Cbz group.[7] Deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the released tert-butyl cation, which can be mitigated by the use of scavengers.[8]
The following diagram illustrates the decision-making process for selecting between Cbz and Boc protection based on the stability of the substrate to acid or hydrogenation.
Applications in Synthesis
Both N-Cbz and N-Boc protected serinol are valuable chiral building blocks in organic synthesis. Their bifunctional nature, possessing both a protected amine and two hydroxyl groups, allows for a wide range of chemical transformations. They are particularly useful in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is crucial.[1] For instance, derivatives of serinol are precursors to important drugs like the antibiotic chloramphenicol and the multiple sclerosis treatment fingolimod.[1]
In peptide synthesis, while Cbz has been historically significant in solution-phase synthesis, Boc and Fmoc are more commonly used in modern solid-phase peptide synthesis (SPPS).[9] The choice between Boc and Cbz in the synthesis of peptide fragments often depends on the desired deprotection strategy for subsequent steps.
Experimental Protocols
Detailed and reliable experimental protocols are critical for reproducible results in the laboratory. Below are representative procedures for the synthesis and deprotection of both N-Cbz and N-Boc-2-amino-1,3-propanediol.
Synthesis Protocols
This compound:
A general procedure for the Cbz protection of an amine involves reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5]
-
Materials: 2-amino-1,3-propanediol, tetrahydrofuran (THF), water, sodium bicarbonate (NaHCO₃), benzyl chloroformate (Cbz-Cl), ethyl acetate (EtOAc), brine.
-
Procedure:
-
Dissolve 2-amino-1,3-propanediol (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (1.5 eq) and stir the reaction mixture at 0 °C for 20 hours.[5]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield this compound. A reported yield for a similar reaction is 90%.[5]
-
N-Boc-2-amino-1,3-propanediol:
The Boc protection of serinol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O).
-
Materials: 2-amino-1,3-propanediol (serinol), ethanol, di-tert-butyl dicarbonate (Boc₂O).
-
Procedure:
-
Dissolve serinol (1.0 eq) in ethanol.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
After the reaction is complete, concentrate the solution to dryness under vacuum to afford N-Boc-serinol as a white solid. This reaction can proceed with a quantitative yield.[4]
-
The following diagram illustrates the general workflow for the synthesis of these protected compounds.
Deprotection Protocols
This compound (Hydrogenolysis):
-
Materials: this compound, methanol (MeOH), 5% Palladium on carbon (Pd/C).
-
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol.
-
Add 5% Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen (H₂) at a specified temperature (e.g., 60 °C) for a designated time (e.g., 40 hours), monitoring the reaction by TLC or LC-MS.[5]
-
Upon completion, filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
-
N-Boc-2-amino-1,3-propanediol (Acidolysis):
-
Materials: N-Boc-2-amino-1,3-propanediol, dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[7]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
-
The deprotection pathways are summarized in the diagram below.
Conclusion
The choice between this compound and its Boc-protected analog is a strategic one, dictated by the specific requirements of the synthetic route. The Cbz group offers stability to a wide range of conditions but requires catalytic hydrogenation for removal, which may not be compatible with other functional groups like alkenes or alkynes. Conversely, the Boc group is easily removed with acid but is sensitive to acidic conditions that may be required in other synthetic steps. Their orthogonality makes them powerful tools when used in combination for the synthesis of complex, multifunctional molecules. A thorough understanding of their respective properties, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and design more efficient and robust synthetic strategies.
References
- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scbt.com [scbt.com]
- 4. N-BOC-SERINOL, 97 CAS#: 125414-41-7 [m.chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. peptide.com [peptide.com]
stability of Cbz vs Fmoc groups under acidic and basic conditions
A Comprehensive Guide to the Stability of Cbz and Fmoc Protecting Groups under Acidic and Basic Conditions
For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex organic chemistry, the selection of appropriate protecting groups is paramount. The carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely utilized protecting groups for amines. Their distinct stability profiles under acidic and basic conditions form the foundation of orthogonal strategies in multi-step synthesis. This guide provides an objective comparison of the stability of Cbz and Fmoc groups, supported by experimental data and detailed protocols.
Comparative Stability of Cbz and Fmoc Groups
The core difference in the utility of Cbz and Fmoc protecting groups lies in their orthogonal stability. The Cbz group is renowned for its robustness under a variety of conditions, yet it is readily cleaved by catalytic hydrogenolysis and strong acids.[1][2] Conversely, the Fmoc group is exceptionally labile to basic conditions but stable to acids.[3][4] This differential stability allows for the selective deprotection of one group while the other remains intact.
Table 1: Quantitative Comparison of Cbz vs. Fmoc Group Stability
| Condition | Reagent/Solvent | Cbz Group Stability | Fmoc Group Stability |
| Acidic | Trifluoroacetic Acid (TFA) | Stable[5] | Stable[4] |
| 33% HBr in Acetic Acid | Labile (cleavage in minutes to hours)[1][6] | Stable[7] | |
| HCl in Dioxane | Labile[5] | Stable | |
| Basic | 20-50% Piperidine in DMF | Stable[1] | Labile (cleavage in minutes)[3][8][9] |
| 10% Morpholine in DMF | Stable | Labile (75% deprotection in 240 min)[10][11] | |
| Sodium Hydroxide Solution (conc.) | Labile (under specific conditions)[12] | Labile | |
| Hydrogenolysis | H₂, Pd/C | Labile (cleavage is rapid)[2][13] | Can be labile, but generally more stable than Cbz[4][7] |
Deprotection Mechanisms
The distinct cleavage pathways for Cbz and Fmoc groups underscore their orthogonal nature.
Cbz Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis or acid-mediated cleavage .
-
Hydrogenolysis : In the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[1][2] This method is clean and efficient but incompatible with functional groups that are also susceptible to reduction.[5][13]
Cbz deprotection via hydrogenolysis. -
Acidic Cleavage : Strong acids, such as HBr in acetic acid, cleave the Cbz group through an SN1 or SN2 mechanism at the benzylic carbon.[1] This generates a stable benzyl cation or is attacked by a nucleophile, leading to the formation of an unstable carbamic acid that decarboxylates to the free amine.[1][2]
Cbz deprotection under acidic conditions.
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions through a β-elimination mechanism .[3][14] A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring.[3][11] This leads to the formation of a dibenzofulvene intermediate and the release of the free amine via an unstable carbamic acid.[14][15] The dibenzofulvene byproduct is scavenged by the amine base to form a stable adduct.[8][11]
Experimental Protocols
The following are representative protocols for the deprotection of Cbz and Fmoc groups.
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes a standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.[6][13]
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol (10-20 mL per mmol of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Cbz Deprotection with HBr in Acetic Acid
This method is suitable for substrates that are sensitive to hydrogenation.[1][6]
Materials:
-
Cbz-protected compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.
-
Stir the solution at room temperature, typically for 20 minutes to a few hours, while monitoring by TLC.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum.
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for Fmoc removal from a resin-bound peptide.[3][9][16]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3 minutes at room temperature, then drain the solution.[3]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Conclusion
The choice between Cbz and Fmoc protecting groups is dictated by the overall synthetic strategy, particularly the presence of other functional groups within the molecule. Cbz offers robust protection and is ideal for syntheses that can tolerate hydrogenolysis or strong acidic conditions for deprotection. In contrast, the mild, base-labile nature of the Fmoc group makes it the cornerstone of modern solid-phase peptide synthesis, where acid-sensitive side-chain protecting groups and linkers are employed. A thorough understanding of their respective stabilities and deprotection mechanisms is crucial for the successful design and execution of complex multi-step syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Amino Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Multi-Step Organic Synthesis
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the judicious selection of protecting groups for amines is a critical determinant of success. The ability to selectively mask the reactivity of an amino group and subsequently remove the protecting group under specific, mild conditions is paramount to achieving the desired molecular architecture. This guide provides an objective comparison of the three most ubiquitous amino protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The cornerstone of modern protecting group strategy is the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others.[1][2][3] This is crucial in the synthesis of complex molecules with multiple functional groups.[1][4] The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, forming the basis of their orthogonal relationship.[3][5]
Comparative Performance of Amino Protecting Groups
The choice of an amino protecting group is fundamentally dictated by the stability of other functional groups within the molecule and the planned sequence of synthetic transformations. The following tables provide a summary of the stability and deprotection conditions for Boc, Cbz, and Fmoc protecting groups, along with typical yields and reaction times for protection and deprotection reactions.
| Protecting Group | Introduction Reagent | Typical Protection Conditions | Typical Yield (%) | Deprotection Condition | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Room Temp. | >95 | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, and catalytic hydrogenation.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), 0 °C to Room Temp. | 90-95 | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions.[1] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Room Temp. | >95 | Base (e.g., 20% Piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenolysis.[5] |
| Substrate (Amine) | Protecting Group | Reaction Time | Typical Yield (%) | Reference |
| Aniline | Boc | < 1 min | 98 | [1] |
| Benzylamine | Boc | 2 h | 99 | [1] |
| Aniline | Cbz | 5 min | 94 | [1] |
| Benzylamine | Cbz | 2 h | 96 | [1] |
| Protected Amine | Deprotection Method | Reaction Time | Typical Yield (%) | Reference |
| N-Boc-Amine | TFA/DCM (1:1) | 0.5 - 4 h | High | [1][6] |
| N-Cbz-Amine | H₂, 10% Pd/C, MeOH | 1 - 24 h | High | [2] |
| N-Fmoc-Amine | 20% Piperidine/DMF | < 30 min | High | [2] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the protection of a primary amine with Boc and Cbz groups, and their subsequent deprotection. It is important to note that optimal reaction conditions may vary depending on the specific substrate.
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)
Procedure:
-
Dissolve the primary amine in the chosen solvent. If using an amine salt, add the base and stir for 15-20 minutes to generate the free amine.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a water-miscible solvent is used, remove it under reduced pressure. If DCM is used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1][6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine is often obtained as a trifluoroacetate salt.
Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane/water or DCM/water)
Procedure:
-
Dissolve the primary amine in the solvent mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer. If a water-miscible solvent was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected amine.
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogen source (H₂ gas balloon or hydrogenator)
Procedure:
-
Dissolve the N-Cbz protected amine in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate amino protecting group is a critical step in the design of a synthetic route. The following diagram illustrates a simplified decision-making workflow to guide this selection process based on the stability of the substrate and planned subsequent reactions.
Caption: A flowchart to guide the selection of a suitable amino protecting group.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a strategic decision that profoundly impacts the efficiency and success of a multi-step organic synthesis. The acid-lability of the Boc group, the hydrogenolysis-mediated cleavage of the Cbz group, and the base-lability of the Fmoc group provide a powerful and largely orthogonal toolkit for chemists. By carefully considering the stability of the substrate and the planned synthetic route in conjunction with the quantitative data and experimental protocols provided in this guide, researchers can make informed decisions to navigate the complexities of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Cbz-2-amino-1,3-propanediol: A Procedural Guide
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling N-Cbz-2-amino-1,3-propanediol, it is crucial to utilize appropriate personal protective equipment to minimize exposure risk.
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container clearly as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound into the designated hazardous waste container.
-
Liquid Waste: If in solution, collect in a compatible, sealed container. Avoid overfilling.
-
Contaminated Materials: Any materials used for handling or cleaning up spills (e.g., gloves, absorbent pads, weighing paper) should also be placed in the designated waste container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation.
-
Place the spilled material and any contaminated cleaning supplies into the hazardous waste container.
-
For larger spills, evacuate the area and contact your EHS office immediately.
-
Chemical Treatment Considerations (for specialized facilities)
In some instances, chemical treatment prior to disposal may be an option, particularly in facilities with advanced waste management capabilities. The N-Cbz (benzyloxycarbonyl) protecting group is known to be removable under specific chemical conditions. This information is provided for context and should only be acted upon by trained professionals in appropriate settings.
| Deprotection Method | Reagents | Byproducts |
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Toluene, CO₂ |
| Acidolysis | HBr in Acetic Acid | Benzyl bromide, CO₂ |
| Other Conditions | Lewis acids, certain alkaline conditions | Varies depending on reagents |
This information is based on the general reactivity of N-Cbz protecting groups and is not a recommendation for on-site treatment without proper institutional approval and safety protocols.
Below is a logical workflow for the disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling N-Cbz-2-amino-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Cbz-2-amino-1,3-propanediol. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and airborne particles. The parent amine can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. The parent amine can cause skin irritation.[1][3] |
| Body Protection | Laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Avoid inhalation of any dust or aerosols.[4] The N-Cbz group can be harmful if inhaled. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires adherence to the following experimental workflow to minimize exposure and ensure chemical stability.
-
Preparation :
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
-
Handling :
-
Storage :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Method |
| Unused or Waste this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container for solids. Do not dispose of in regular trash. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-1,3-propanediol - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
